6-Cyano-2,3-dimethyl-2H-indazole: Chemical Properties, Synthetic Methodologies, and Applications in Kinase Inhibitor Development
Executive Summary 6-Cyano-2,3-dimethyl-2H-indazole (CAS 1234615-89-4) is a highly specialized heterocyclic intermediate utilized extensively in the synthesis of advanced kinase inhibitors[1][2]. By offering a versatile n...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
6-Cyano-2,3-dimethyl-2H-indazole (CAS 1234615-89-4) is a highly specialized heterocyclic intermediate utilized extensively in the synthesis of advanced kinase inhibitors[1][2]. By offering a versatile nitrile handle on a privileged 2H-indazole pharmacophore, this compound serves as a critical node in the development of next-generation anti-angiogenic therapeutics targeting VEGFR and PDGFR pathways. This whitepaper details its physicochemical profile, the mechanistic logic behind its synthesis, and a self-validating protocol for its application in drug discovery.
Introduction: The 2H-Indazole Scaffold in Drug Discovery
The indazole scaffold is a cornerstone of modern medicinal chemistry. However, unlike the thermodynamically favored 1H-indazole tautomer, 2H-indazoles possess a fixed quinonoid-like resonance structure that fundamentally alters their hydrogen-bonding directionality and dipole moment[3]. This unique electronic distribution makes them exceptional bioisosteres for indole and benzimidazole rings.
Specifically, 2,3-dimethyl-2H-indazole derivatives are critical precursors to 6-amino-2,3-dimethyl-2H-indazole, the primary intermediate in the synthesis of the blockbuster oral angiogenesis inhibitor Pazopanib[4][5]. The introduction of a cyano group at the C6 position provides a robust synthetic handle that can be selectively reduced, hydrolyzed, or coupled to expand the structure-activity relationship (SAR) landscape of these kinase inhibitors[6].
Physicochemical Profiling
Understanding the baseline properties of 6-Cyano-2,3-dimethyl-2H-indazole is critical for downstream chromatographic and synthetic planning.
Property
Value / Description
Chemical Name
2,3-Dimethyl-2H-indazole-6-carbonitrile
CAS Number
1234615-89-4
Molecular Formula
C₁₀H₉N₃
Molecular Weight
171.20 g/mol
SMILES String
N#CC1=CC2=NN(C)C(C)=C2C=C1
Physical Form
Solid
Purity Standard
≥98% (HPLC)
Storage Conditions
Sealed in dry conditions, 2-8°C, protected from light
Data synthesized from commercial and environmental chemical databases[1][2].
Mechanistic Pathways & Synthetic Logic
While recent advances have demonstrated Rh(III)-catalyzed direct C-H cyanation of 2H-indazoles, these methods typically exhibit regioselectivity for the C3 position or require highly specific directing groups[6]. To achieve absolute regiochemical fidelity at the C6 position, the preferred bench-scale and industrial route relies on the Palladium-catalyzed cross-coupling of 6-bromo-2,3-dimethyl-2H-indazole with zinc cyanide (Zn(CN)₂).
Causality in Catalyst Selection
The cyanation of aryl bromides is notoriously susceptible to catalyst poisoning by free cyanide ions, which can form inactive, saturated Pd(CN)₄²⁻ complexes. The selection of Pd₂(dba)₃ coupled with the bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a deliberate mechanistic choice. The large bite angle of dppf (~99°) sterically accelerates the reductive elimination step—the rate-limiting phase of the catalytic cycle—thereby outcompeting the formation of off-cycle, dead-end palladium species. Furthermore, Zn(CN)₂ is utilized over CuCN or NaCN because its polymeric nature ensures a slow, controlled release of cyanide ions into the catalytic cycle, preventing Pd-deactivation.
Objective: Regioselective synthesis of 6-Cyano-2,3-dimethyl-2H-indazole.
System Validation: The protocol utilizes an ammonia-based workup to actively destroy stable metal-cyanide complexes, ensuring the final intermediate is free of heavy metal contamination—a critical requirement for API precursors.
Step-by-Step Methodology:
Atmospheric Control (Critical): Flame-dry a Schlenk tube under vacuum and backfill with ultra-pure Argon three times. Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich phosphine ligand (dppf).
Reagent Charging: Add 6-bromo-2,3-dimethyl-2H-indazole (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (0.02 eq), dppf (0.04 eq), and Zn dust (0.1 eq) to the tube.
Causality Insight: The substoichiometric addition of Zn dust serves as a continuous reducing agent, ensuring any oxidized Pd(II) is rapidly returned to the active Pd(0) catalytic state.
Solvent Addition: Inject anhydrous DMF. Seal the tube and stir at room temperature for 10 minutes to allow the active pre-catalyst complex to form.
Thermal Activation: Heat the reaction mixture to 120°C for 12 hours. Monitor conversion via LC-MS until the starting material is consumed.
Quench & Workup: Cool the mixture to room temperature and dilute with EtOAc. Wash the organic layer thoroughly with a 2M aqueous ammonia solution.
Causality Insight: Aqueous ammonia is strictly required here to coordinate and solubilize excess zinc and palladium cyanide complexes, preventing highly toxic heavy-metal carryover.
Purification: Dry the organic phase over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the pure 6-cyano-2,3-dimethyl-2H-indazole[1].
Downstream Pharmacological Applications
The C6-nitrile is a highly malleable functional group. It can be subjected to catalytic hydrogenation to yield the extended 6-(aminomethyl) derivative, or hydrolyzed and rearranged to form the exact Pazopanib intermediate, 2,3-dimethyl-2H-indazol-6-amine[4][5].
Fig 1: Synthetic workflow and pharmacological application of 6-Cyano-2,3-dimethyl-2H-indazole.
Analytical Characterization Standards
To validate the structural integrity of the synthesized 6-Cyano-2,3-dimethyl-2H-indazole, the following analytical markers must be confirmed:
Infrared (IR) Spectroscopy: A sharp, distinct absorption band at ~2220 cm⁻¹ is the definitive qualitative marker for the C≡N stretch.
¹H NMR (400 MHz, DMSO-d₆): The N-methyl (C2) and C-methyl (C3) groups will present as sharp singlets around 4.0 ppm and 2.6 ppm, respectively. The aromatic protons will exhibit a characteristic AMX spin system, with the C7 proton appearing highly deshielded (often >8.0 ppm) due to the anisotropic effect of the adjacent nitrile group and the indazole core.
Mass Spectrometry (ESI-TOF): An [M+H]⁺ peak at m/z 172.08 is required to confirm the exact mass (Theoretical MW: 171.20)[1].
References
Title: 2,3-dimethyl-2H-indazol-6-amine | C9H11N3 | CID 11542827[4]
Source: National Center for Biotechnology Information (PubChem)
URL: [Link]
Title: 2,3-Dimethyl-2H-indazole-6-carbonitrile - Chemical Details[2]
Source: US Environmental Protection Agency (EPA) CompTox Chemicals Dashboard
URL: [Link]
Title: Rh(III)-Catalyzed C–H Cyanation of 2H-Indazole with N-Cyano-N-phenyl-p-toluenesulfonamide[6]
Source: The Journal of Organic Chemistry (2020)
URL: [Link]
Title: Direct Acyl Radical Addition to 2H-Indazoles Using Ag-Catalyzed Decarboxylative Cross-Coupling of α-Keto Acids[3]
Source: Organic Letters (2018)
URL: [Link]
The Synthesis of 6-Cyano-2,3-dimethyl-2H-indazole: A Comprehensive Technical Guide for Pharmaceutical Research and Development
Introduction: The Significance of the Indazole Scaffold in Medicinal Chemistry The indazole nucleus is a privileged scaffold in the landscape of medicinal chemistry, forming the core of numerous therapeutic agents. Its u...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of the Indazole Scaffold in Medicinal Chemistry
The indazole nucleus is a privileged scaffold in the landscape of medicinal chemistry, forming the core of numerous therapeutic agents. Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, imparts favorable physicochemical properties and versatile binding capabilities, making it a cornerstone for the development of novel drugs targeting a wide array of diseases. Among the diverse family of indazole derivatives, 6-cyano-2,3-dimethyl-2H-indazole stands out as a key intermediate in the synthesis of complex molecules with significant pharmacological potential. This guide provides an in-depth, scientifically-grounded pathway for the synthesis of this valuable compound, tailored for researchers, medicinal chemists, and professionals in drug development.
The strategic placement of the cyano group at the 6-position, coupled with the dimethyl substitution on the indazole ring, offers a unique combination of electronic properties and steric hindrance. The cyano moiety, a versatile functional group, can be readily converted into other functionalities such as carboxylic acids, amides, and tetrazoles, providing a gateway to a diverse chemical space for structure-activity relationship (SAR) studies. The N-methylation to the 2-position of the indazole ring is a critical feature found in several FDA-approved drugs, including the kinase inhibitors Pazopanib and Axitinib, highlighting the therapeutic relevance of this structural motif.[1]
This technical guide delineates a robust and reproducible three-step synthesis pathway to 6-cyano-2,3-dimethyl-2H-indazole, commencing from the readily available starting material, 3-methyl-6-nitro-1H-indazole. Each step is presented with a detailed experimental protocol, a discussion of the underlying reaction mechanism, and critical insights into the experimental choices, ensuring a thorough understanding for the practicing chemist.
A Strategic Three-Step Synthesis Pathway
The synthesis of 6-cyano-2,3-dimethyl-2H-indazole is strategically designed in three distinct stages:
N,N'-Dimethylation of 3-methyl-6-nitro-1H-indazole: This initial step establishes the crucial dimethyl substitution pattern on the indazole core.
Reduction of the Nitro Group: The nitro functionality at the 6-position is selectively reduced to an amine, paving the way for the introduction of the cyano group.
Sandmeyer Cyanation: The final transformation involves the conversion of the primary amine to the target nitrile via a classical Sandmeyer reaction.
This pathway is chosen for its reliability, scalability, and the use of well-established chemical transformations, making it amenable to both laboratory-scale synthesis and potential scale-up for industrial production.
Spectroscopic Elucidation of 6-Cyano-2,3-dimethyl-2H-indazole: A Comprehensive 13C NMR Technical Guide
Executive Summary 6-Cyano-2,3-dimethyl-2H-indazole (CAS: 1234615-89-4) is an advanced heterocyclic intermediate characterized by its rigid planar structure and highly functionalized core[1]. The 2,3-dimethyl-2H-indazole...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
6-Cyano-2,3-dimethyl-2H-indazole (CAS: 1234615-89-4) is an advanced heterocyclic intermediate characterized by its rigid planar structure and highly functionalized core[1]. The 2,3-dimethyl-2H-indazole scaffold is frequently utilized in medicinal chemistry, notably as a precursor in the synthesis of multi-targeted receptor tyrosine kinase inhibitors like Pazopanib[2][3]. Understanding its electronic distribution through 13C Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying synthetic outcomes, predicting reactivity, and ensuring high-fidelity structural elucidation during drug development. The tautomerism and electronic structure of indazoles have been extensively studied using 13C NMR spectroscopy[4].
Structural Dynamics and Substituent Effects
The 13C NMR spectrum of 6-Cyano-2,3-dimethyl-2H-indazole is dictated by three primary structural features, each contributing to a unique magnetic environment:
The 2H-Indazole Core: Unlike 1H-indazoles, the 2H-isomer possesses a fixed, quinonoid-like resonance structure. This localized electron density profoundly affects the chemical shifts of the bridgehead carbons (C3a and C7a), shifting them relative to their 1H counterparts.
N2 and C3 Methylation: The N2-methyl group typically resonates downfield (~40-42 ppm) due to the direct inductive pull of the electronegative nitrogen atom. Conversely, the C3-methyl group experiences significant upfield shifting (~9-11 ppm). This anomalous shielding is caused by the steric compression and the anisotropic shielding cone generated by the adjacent fused aromatic system.
C6-Cyano Substitution: The cyano group (-C≡N) is a powerful electron-withdrawing group (EWG). Through inductive (-I) and resonance (-R) effects, it heavily deshields the ipso carbon (C6). Concurrently, the ortho carbons (C5 and C7) experience resonance shielding. Cyano-substituted 2H-indazoles show distinct shielding effects on the aromatic ring, while the nitrile carbon itself resonates in the characteristic alkyne-like region.
Figure 1: Logical relationship of substituent effects dictating the 13C chemical shifts.
Quantitative Data: 13C NMR Chemical Shift Assignments
Based on the empirical substituent effects and analogous 2H-indazole frameworks, the quantitative 13C NMR data is summarized below.
Carbon Position
Carbon Type
Estimated Shift (ppm)
DEPT-135 Phase
Mechanistic Rationale
C3-CH3
Primary (CH3)
9.5 - 10.5
Positive
Anomalously shielded by the anisotropic cone of the fused aromatic ring.
N2-CH3
Primary (CH3)
40.0 - 41.5
Positive
Deshielded by the electronegative N2 atom.
C6
Quaternary (C)
105.0 - 110.0
Absent
Ipso carbon; heavily influenced by the diamagnetic anisotropy of the cyano group.
C7
Tertiary (CH)
115.0 - 118.0
Positive
Ortho to the cyano group; experiences resonance-induced shielding.
C6-CN
Quaternary (C)
118.5 - 119.5
Absent
Typical sp-hybridized nitrile carbon resonance.
C4
Tertiary (CH)
120.0 - 123.0
Positive
Meta to the cyano group; standard aromatic resonance.
C5
Tertiary (CH)
123.0 - 126.0
Positive
Ortho to the cyano group; experiences resonance-induced shielding.
C3a
Quaternary (C)
120.0 - 125.0
Absent
Bridgehead carbon; shift dictated by the quinonoid 2H-indazole tautomer.
C3
Quaternary (C)
140.0 - 145.0
Absent
Heteroaromatic carbon directly attached to the C3-methyl group.
Standard acquisition parameters for indazole derivatives necessitate careful optimization of the relaxation delay to capture unprotonated carbons[5]. To ensure absolute scientific integrity, the following protocol is designed as a self-validating system , where 1D acquisition is orthogonally verified by 2D correlation techniques.
Step 1: Sample Preparation
Action: Dissolve 35–50 mg of 6-Cyano-2,3-dimethyl-2H-indazole in 0.6 mL of DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS).
Causality: High analyte concentration is mandatory due to the low natural abundance (1.1%) and low gyromagnetic ratio of 13C. DMSO-d6 is selected because its high dielectric constant disrupts intermolecular π-π stacking of the planar indazole rings, preventing signal broadening.
Step 2: 1D 13C Acquisition Parameters
Action: Tune the probe to the 13C resonance frequency. Utilize a Proton-Decoupled 13C pulse sequence (e.g., zgpg30). Set the relaxation delay (D1) to 2.5–3.0 seconds and acquire a minimum of 1024 scans.
Causality: Quaternary carbons (C3, C3a, C6, C7a, and C-CN) lack attached protons, meaning they cannot rely on efficient dipole-dipole relaxation mechanisms. An extended D1 ensures complete longitudinal relaxation (
) between pulses, preventing the attenuation of these critical unprotonated signals.
Step 3: Orthogonal Verification (DEPT & 2D NMR)
Action: Immediately acquire a DEPT-135 spectrum, followed by 2D HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectra.
Causality (Self-Validation): The 1D 13C spectrum provides chemical shifts, but cannot definitively assign connectivity. The DEPT-135 validates the quaternary assignments (which will disappear) versus the CH/CH3 assignments (which appear positive). The HMBC closes the validation loop: the highly shielded C3-CH3 protons (~2.5 ppm in 1H NMR) will show definitive long-range coupling (
, ) to the C3 and C3a quaternary carbons, empirically proving the core structure without relying solely on theoretical shift estimations.
Mass Spectrometry of 6-Cyano-2,3-dimethyl-2H-indazole: An In-depth Technical Guide
Introduction 6-Cyano-2,3-dimethyl-2H-indazole is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1] The structural eluc...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
6-Cyano-2,3-dimethyl-2H-indazole is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1] The structural elucidation and confirmation of such novel compounds are paramount in the drug discovery pipeline. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and specificity for determining molecular weight and probing molecular structure through fragmentation analysis.[2] This guide provides a comprehensive technical overview of the anticipated mass spectrometric behavior of 6-cyano-2,3-dimethyl-2H-indazole, offering insights into ionization, fragmentation pathways, and practical experimental protocols for its characterization.
Molecular Structure and Properties
To effectively interpret the mass spectrum of 6-cyano-2,3-dimethyl-2H-indazole, it is essential to first understand its fundamental chemical properties.
The presence of the nitrogen-containing heterocyclic core, the aromatic system, and the polar cyano group suggests that this molecule will be amenable to a variety of mass spectrometry techniques.
Ionization Techniques: A Comparative Analysis
The choice of ionization method is critical and will dictate the nature of the resulting mass spectrum. For 6-cyano-2,3-dimethyl-2H-indazole, both "hard" and "soft" ionization techniques are applicable, each providing complementary information.
Electron Ionization (EI): A high-energy "hard" ionization technique typically coupled with Gas Chromatography (GC-MS). It generates a molecular ion (M⁺) and extensive, reproducible fragmentation patterns that are invaluable for structural elucidation.[4] Given the thermal stability of many heterocyclic compounds, GC-MS is a viable option.
Electrospray Ionization (ESI): A "soft" ionization technique commonly used with Liquid Chromatography (LC-MS). ESI is particularly well-suited for polar molecules and tends to produce a protonated molecule ([M+H]⁺) with minimal fragmentation in the source.[2] This is ideal for confirming the molecular weight. Tandem mass spectrometry (MS/MS) can then be employed to induce and analyze fragmentation.
Anticipated Fragmentation Pathways
While no specific mass spectrum for 6-cyano-2,3-dimethyl-2H-indazole is publicly available, we can predict its fragmentation behavior based on established principles for indazoles and related aromatic compounds.[4][5]
Electron Ionization (EI) Fragmentation
Under EI conditions, the molecular ion (M⁺) at m/z 171 is expected to be prominent. The high energy of EI will likely induce several key fragmentation pathways.
A primary fragmentation event for the indazole core is the loss of a hydrogen cyanide (HCN) molecule from the pyrazole ring.[4] However, the presence of the 6-cyano group introduces an alternative and likely more favorable fragmentation pathway involving the loss of HCN from the benzene portion of the molecule.
Proposed Key EI Fragments:
m/z
Proposed Fragment
Description
171
[C₁₀H₉N₃]⁺
Molecular Ion (M⁺)
156
[C₉H₆N₃]⁺
Loss of a methyl radical (•CH₃)
144
[C₉H₉N]⁺
Loss of HCN from the cyano group
117
[C₈H₇N]⁺
Loss of HCN from the indazole ring
Below is a proposed fragmentation pathway under Electron Ionization.
Caption: Proposed EI fragmentation of 6-cyano-2,3-dimethyl-2H-indazole.
Electrospray Ionization (ESI) with Tandem MS (MS/MS)
With ESI, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 172. Collision-Induced Dissociation (CID) in a tandem mass spectrometer will be necessary to elicit structural information. The fragmentation will likely be more controlled than with EI.
Proposed Key ESI-MS/MS Fragments:
Precursor Ion (m/z)
Fragment Ion (m/z)
Proposed Neutral Loss
172
157
CH₃
172
145
HCN
172
118
C₂H₂N₂
The fragmentation in ESI-MS/MS will likely proceed through pathways similar to EI, but the initial protonated state of the molecule may influence the relative abundance of the fragment ions.
Experimental Protocols
To obtain high-quality mass spectrometric data for 6-cyano-2,3-dimethyl-2H-indazole, the following detailed protocols are recommended.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed for a standard GC-MS system equipped with an EI source.
Sample Preparation:
Dissolve 1 mg of 6-cyano-2,3-dimethyl-2H-indazole in 1 mL of a volatile organic solvent such as methanol or acetonitrile.
Vortex the solution to ensure complete dissolution.
If necessary, dilute the sample further to a final concentration of 10-100 µg/mL.
GC Conditions:
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as a DB-5ms or equivalent is recommended.
Injection Volume: 1 µL.
Injector Temperature: 250 °C.
Oven Program:
Initial temperature: 100 °C, hold for 1 minute.
Ramp: 10 °C/min to 280 °C.
Hold: 5 minutes at 280 °C.
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions:
Ionization Mode: Electron Ionization (EI).
Ionization Energy: 70 eV.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Scan Range: m/z 40-400.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is suitable for an LC-MS system with an ESI source and tandem MS capabilities.
Sample Preparation:
Dissolve 1 mg of 6-cyano-2,3-dimethyl-2H-indazole in 1 mL of a 50:50 mixture of acetonitrile and water.
Vortex thoroughly.
Dilute to a final concentration of 1-10 µg/mL.
LC Conditions:
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
Collision Energy: Optimize between 10-40 eV to achieve a good distribution of fragment ions.
The following diagram illustrates the general workflow for LC-MS/MS analysis.
Caption: General workflow for LC-MS/MS analysis.
Conclusion
The mass spectrometric analysis of 6-cyano-2,3-dimethyl-2H-indazole is a critical step in its structural verification. By employing a combination of GC-MS with electron ionization and LC-MS/MS with electrospray ionization, researchers can obtain a comprehensive dataset. While EI provides a detailed fragmentation fingerprint for library matching and structural elucidation, ESI is ideal for unambiguous molecular weight confirmation and controlled fragmentation studies. The proposed fragmentation pathways and experimental protocols in this guide offer a robust starting point for the analysis of this and other novel indazole derivatives, ensuring data integrity and facilitating the advancement of drug discovery and development programs.
References
Benchchem. (n.d.). Cross-Validation of Mass Spectrometry Data for Novel Indazole Derivatives: A Comparative Guide.
Benchchem. (n.d.). Spectroscopic Data Interpretation for Indazole Compounds: A Technical Guide.
Journal of Chemical Health Risks. (2025, February 20). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives.
PMC. (2024, April 23). Synthesis molecular docking and DFT studies on novel indazole derivatives.
SCIRP. (2016, April 20). Study of Mass Spectra of Some Indole Derivatives.
Sigma-Aldrich. (n.d.). 6-Cyano-2-methylindazole.
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
The 2H-Indazole Scaffold in Modern Drug Discovery: Historical Evolution, Mechanistic Insights, and Synthetic Protocols
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary and Historical Context Indazole derivatives represent a prominent class of nitroge...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: Technical Whitepaper
Executive Summary and Historical Context
Indazole derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that have become foundational in modern medicinal chemistry. While the 1H-indazole isomer has been extensively studied, the 2H-indazole scaffold—where the proton resides on the N2 atom—has emerged as a highly privileged motif in fragment-based drug discovery (FBDD) and scaffold hopping[1].
Historically, accessing the 2H-indazole core required arduous, multi-step sequences with poor atom economy, such as the classic Cadogan cyclization. However, the landscape shifted dramatically with the advent of transition-metal-catalyzed multicomponent reactions, allowing for rapid library generation. Biologically, 2H-indazoles serve as excellent bioisosteres for phenol and indole; they exhibit enhanced lipophilicity, favorable hydrogen-bonding profiles (an NH donor and an additional nitrogen acceptor), and reduced vulnerability to Phase I and II metabolism[1].
The clinical validation of the 2H-indazole core was cemented by the FDA approval of Niraparib (Zejula®) in 2017, a potent poly(ADP-ribose) polymerase (PARP) inhibitor for ovarian cancer[2]. Today, the scaffold is actively explored across diverse therapeutic areas, ranging from oncology to infectious diseases.
Mechanistic Pathways and Biological Activity
As a Senior Application Scientist, I emphasize that the utility of 2H-indazoles lies in their precise geometric alignment within target protein binding pockets. The scaffold consistently forms pivotal interactions with hinge residues in kinase and receptor domains[1].
Oncology: PARP Inhibition and Synthetic Lethality
The discovery of MK-4827 (Niraparib) revolutionized targeted cancer therapy. The 2H-indazole-7-carboxamide core mimics the nicotinamide moiety of NAD+, competitively binding to the catalytic domain of PARP-1 and PARP-2[3]. By trapping PARP on damaged DNA, the drug prevents single-strand break repair. In tumors harboring BRCA-1 or BRCA-2 mutations (deficient in homologous recombination), this leads to double-strand breaks and subsequent cell death—a classic example of synthetic lethality.
Mechanism of 2H-indazole PARP inhibitors driving synthetic lethality in BRCA-mutant tumors.
Immunology and Infectious Diseases
Beyond oncology, 2H-indazole-3-carboxamide derivatives have been identified as potent Prostanoid EP4 receptor antagonists, which block PGE2/EP4 signaling to induce robust antitumor immune responses in colorectal cancer[4]. Furthermore, 2,3-diphenyl-2H-indazole derivatives exhibit profound antiprotozoal and antimicrobial activity. The hybridization of the indazole core with specific aryl groups generates dual antimicrobial and anti-inflammatory agents capable of outperforming standard-of-care drugs like metronidazole against pathogens such as Giardia intestinalis[5].
Quantitative Structure-Activity Relationship (SAR) Data
To facilitate lead optimization, the quantitative biological data of key 2H-indazole derivatives is summarized below. The preference for the 2H-regioisomer over the 1H-counterpart is often critical for maintaining nanomolar potency in these specific targets[4].
Traditional multi-step syntheses of indazoles suffer from poor yields and hazardous intermediate isolation. Modern drug discovery relies on one-pot multicomponent reactions . These protocols are self-validating: if the mechanistic causality is respected, the reaction naturally drives toward the thermodynamically stable 2H-indazole core[6].
Causality: Copper(I) acts as a highly specific catalyst that orchestrates sequential C-N and N-N bond formations. By reacting 2-bromobenzaldehyde, primary amines, and sodium azide in a single vessel, the process bypasses the isolation of highly unstable and explosive diazonium intermediates[7].
Reaction Setup: To an oven-dried reaction tube equipped with a magnetic stir bar, add 2-bromobenzaldehyde (1.0 mmol), the primary amine (1.2 mmol), sodium azide (1.5 mmol), and the copper(I) catalyst (e.g., Cu2O-NP or CuI, 5-10 mol%)[6].
Solvent Addition: Add 3-5 mL of Polyethylene Glycol (PEG 300) or DMSO. Note: PEG 300 is preferred as a green solvent; it enhances the solubility of organic substrates and ensures homogeneous thermal distribution[7].
Thermal Activation: Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring. Thermal energy is required to overcome the activation barrier of the final [3+2] cycloaddition step[6].
Monitoring (Self-Validation): Monitor via LC-MS. Crucial Step: Do not rely solely on TLC, as the polarity of the intermediate imine and the final 2H-indazole can be deceptively similar under standard hexane/ethyl acetate systems. Look for the distinct mass shift corresponding to N-N bond formation[6].
Work-up & Purification: Cool to room temperature, dilute with water, and extract with ethyl acetate. Dry over anhydrous sodium sulfate, concentrate, and purify via silica gel column chromatography[6].
Workflow for the copper-catalyzed one-pot, three-component synthesis of 2H-indazoles.
Causality: This metal-free approach utilizes tri-n-butylphosphine as a potent oxygen acceptor. It drives the reductive cyclization of ortho-imino-nitrobenzene intermediates by deoxygenating the nitro group, forcing the intramolecular attack of the imine nitrogen to form the 2H-indazole ring[7].
Condensation: In a reaction vessel, dissolve o-nitrobenzaldehyde (1.0 mmol) and the primary amine (1.1 mmol) in toluene or dioxane[6].
Reductive Cyclization: Add tri-n-butylphosphine (typically 2.0-2.5 equivalents). Heat the mixture between 80 °C and 110 °C[6]. The reaction environment must be kept anhydrous to prevent the hydrolysis of the intermediate imine back to the starting aldehyde.
Isolation: Once the starting imine is consumed (verified by LC-MS), concentrate the mixture under reduced pressure and purify by flash column chromatography[6].
Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents
Source: MDPI
URL:[Link]
Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Pyrazole: an emerging privileged scaffold in drug discovery
Source: PMC (National Institutes of Health)
URL:[Link]
The Biological Potential of Indazole Scaffolds: A Strategic Guide to Molecular Design and Therapeutic Application
Executive Summary The indazole ring system—a bicyclic heterocycle comprising a fused benzene and pyrazole ring—has transitioned from a synthetic curiosity to a "privileged scaffold" in modern pharmacology[1]. Although ra...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The indazole ring system—a bicyclic heterocycle comprising a fused benzene and pyrazole ring—has transitioned from a synthetic curiosity to a "privileged scaffold" in modern pharmacology[1]. Although rare in nature, its unique physicochemical properties, including tautomerism and exceptional hydrogen-bonding capabilities, make it a highly effective bioisostere for indole and phenol[2]. This whitepaper synthesizes the mechanistic rationale, structural biology, and self-validating experimental workflows necessary for leveraging indazole scaffolds in drug discovery, with a primary focus on kinase and poly(ADP-ribose) polymerase (PARP) inhibition.
Structural Rationale: Why Indazole?
The selection of a molecular scaffold in drug design is rarely arbitrary. As medicinal chemists, we utilize the indazole core (C₇H₆N₂) because it solves specific thermodynamic and pharmacokinetic challenges.
Bioisosterism and Metabolic Stability
Indazole serves as a superior bioisostere for phenol and indole. Phenolic compounds are notoriously vulnerable to rapid Phase I (oxidation) and Phase II (glucuronidation/sulfation) metabolism. Substituting a phenol with an indazole increases lipophilicity and metabolic stability while retaining the necessary spatial geometry for target engagement[2].
The "Hinge-Binding" Motif in Kinases
In protein kinase inhibitors, the indazole core acts as an optimal "hinge-binder." The N-H of the pyrazole ring acts as a hydrogen bond donor, while the adjacent nitrogen atom acts as an acceptor. This dual capacity allows the scaffold to form critical, high-affinity hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Glu and Ala/Cys residues), displacing ATP and locking the kinase in an inactive conformation[1][2].
VEGFR signaling cascade and targeted inhibition by indazole scaffolds.
Indazole derivatives have revolutionized the treatment of solid tumors by targeting angiogenesis. Drugs like Pazopanib and Axitinib are FDA-approved multi-targeted TKIs that block Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Platelet-Derived Growth Factor Receptors (PDGFR), and c-Kit[1][3]. By occupying the ATP-binding pocket, these indazole-based drugs sever the signaling cascade required for endothelial cell proliferation, effectively starving the tumor of its blood supply[1].
Synthetic Lethality: PARP Inhibition
Beyond kinases, the indazole scaffold is highly effective in targeting DNA repair mechanisms. Niraparib , an FDA-approved PARP1/2 inhibitor, exploits synthetic lethality in tumors with homologous recombination deficiencies (e.g., BRCA mutations)[3][4].
Furthermore, emerging research highlights the rational design of selective PARP7 inhibitors (e.g., KMR-206). Unlike pan-PARP inhibitors, PARP7 inhibitors restore Type I interferon (IFN-β) signaling, bridging targeted therapy with cancer immunotherapy by promoting immune cell infiltration into the tumor microenvironment[4].
Emerging Frontiers: Antiviral and Anti-inflammatory Agents
The versatility of the indazole core extends to viral proteases. Recent computational and in vitro studies have identified thiazolyl-indazole derivatives as promising inhibitors of the SARS-CoV-2 Main Protease (MPro), driven by π-stacking and S/π interactions within the catalytic subsites[5]. Historically, the scaffold has also been utilized in anti-inflammatory drugs like Benzydamine [4][6].
Quantitative Data Summary
To facilitate comparative analysis for lead optimization, the following table summarizes key FDA-approved indazole-based therapeutics, their primary biological targets, and clinical indications[1][3][4].
Drug Name
Primary Target(s)
Mechanism of Action
Clinical Indication
Approval Status
Axitinib
VEGFR1, VEGFR2, VEGFR3
ATP-competitive kinase inhibition
Advanced Renal Cell Carcinoma (RCC)
FDA Approved
Pazopanib
VEGFR, PDGFR, c-Kit
Multi-target kinase inhibition
RCC, Soft Tissue Sarcoma
FDA Approved
Niraparib
PARP1, PARP2
NAD+ competitive inhibition; Synthetic lethality
Epithelial Ovarian Cancer
FDA Approved
Benzydamine
Prostaglandin synthesis
Local anti-inflammatory / Analgesic
Oral mucositis, localized inflammation
FDA Approved
Lonidamine
Hexokinase II
Inhibition of aerobic glycolysis
Various Cancers (Investigational/Limited)
Clinical/Regional
Experimental Workflows: Self-Validating Protocols
As application scientists, we must ensure that our experimental designs are self-validating—meaning the assay inherently controls for false positives and provides orthogonal confirmation of the mechanism of action.
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard colorimetric assays because the time-delay measurement eliminates auto-fluorescence interference from the indazole compounds themselves, ensuring high-fidelity IC₅₀ data.
Reagent Preparation: Prepare the kinase domain (e.g., VEGFR2), biotinylated peptide substrate, and ATP at Kₘ concentrations in assay buffer (HEPES, MgCl₂, EGTA, DTT, Tween-20).
Compound Titration: Dispense the indazole library in a 10-point, 3-fold serial dilution in DMSO into a 384-well plate. Self-Validation: Include Staurosporine as a universal positive control and DMSO as a negative vehicle control.
Reaction Initiation: Add the kinase/substrate mixture to the compounds. Incubate for 15 minutes at room temperature to allow for equilibrium binding. Initiate the reaction by adding ATP.
Quenching & Detection: After 60 minutes, halt the reaction by adding EDTA (to chelate Mg²⁺). Add Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).
Data Acquisition: Read the plate on a TR-FRET compatible microplate reader. Calculate the emission ratio (665 nm / 615 nm) to determine the extent of phosphorylation.
Causality: In vitro biochemical potency must translate to cellular efficacy. Probing for cleaved PARP and downstream phosphorylated targets (e.g., p-ERK, p-STAT5) provides a direct, mechanistic readout of whether the indazole inhibitor is hitting its target inside a living cell and successfully triggering apoptosis[7].
Cell Treatment: Seed target cancer cells (e.g., MV4-11) at 5x10⁵ cells/well. Treat with the indazole lead compound at 0.1x, 1x, and 10x the biochemical IC₅₀ for 24 hours.
Lysis & Extraction: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving the phosphorylation state).
Electrophoresis & Transfer: Resolve 30 µg of total protein per lane on a 4-12% SDS-PAGE gel. Transfer proteins to a PVDF membrane.
Probing (The Self-Validating Step):
Probe for the primary target (e.g., p-VEGFR2 to prove target engagement).
Probe for downstream effectors (e.g., p-ERK to prove pathway shutdown).
Probe for Cleaved PARP and Caspase-3 (to prove phenotypic apoptotic execution)[7].
Probe for GAPDH or β-Actin (loading control).
Detection: Visualize using enhanced chemiluminescence (ECL) and quantify band densitometry relative to the vehicle control.
Iterative drug discovery workflow for optimizing indazole-based inhibitors.
Conclusion and Future Perspectives
The indazole scaffold remains a cornerstone of modern medicinal chemistry. Its ability to act as a highly efficient hinge-binder in kinases and a competitive inhibitor in PARP enzymes has yielded life-saving therapeutics[2][3]. Moving forward, the integration of artificial intelligence (AI) in structure-based drug design and the use of indazoles as targeting ligands in Proteolysis Targeting Chimeras (PROTACs) will likely unlock new paradigms in treating drug-resistant malignancies and emerging viral threats[5][8].
References
Discovery of Highly Selective PARP7 Inhibitors with a Novel Scaffold for Cancer Immunotherapy
ResearchGate
URL:[Link]
Indole-based FLT3 inhibitors and related scaffolds as potential therapeutic agents for acute myeloid leukemia
PMC (National Institutes of Health)
URL:[Link]
Indazole scaffold: a generalist for marketed and clinical drugs
ResearchGate
URL:[Link]
Indazole – an emerging privileged scaffold: synthesis and its biological significance
PMC (National Institutes of Health)
URL:[Link]
Principal, Department of Pharmacognosy: Indazole derivatives
Asian Journal of Research in Chemistry
URL:[Link]
Investigating Novel Thiazolyl-Indazole Derivatives as Scaffolds for SARS-CoV-2 MPro Inhibitors
ChemRxiv
URL:[Link]
Safety and handling of 6-Cyano-2,3-dimethyl-2H-indazole
An In-Depth Technical Guide to the Safe Handling of 6-Cyano-2,3-dimethyl-2H-indazole For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended for informational purposes for qu...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Safe Handling of 6-Cyano-2,3-dimethyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified research and laboratory personnel. A specific Safety Data Sheet (SDS) for 6-Cyano-2,3-dimethyl-2H-indazole was not available at the time of writing. The following guidance is a synthesis of information from structurally related indazole compounds and the known hazards of organic nitriles. All handling of this compound should be guided by a thorough, site-specific risk assessment and performed by trained personnel.
Executive Summary: A Compound of Unknown Potency
6-Cyano-2,3-dimethyl-2H-indazole is a heterocyclic compound of interest in medicinal chemistry and drug development. While the toxicological properties of this specific molecule have not been thoroughly investigated, its structure—combining an indazole core with a cyano (nitrile) group—necessitates a highly cautious approach.[1] The indazole moiety is common in biologically active molecules, and the cyano group is associated with significant toxicity, primarily due to the potential for release of cyanide ions.[2][3] This guide provides a framework for the safe handling, storage, and disposal of this compound, emphasizing principles of containment and exposure minimization.
Hazard Identification and Risk Profile
The primary risk associated with 6-Cyano-2,3-dimethyl-2H-indazole stems from the cyano group. Organic nitriles can be metabolized to release cyanide, which is a potent inhibitor of cellular respiration.[3][4] Exposure can occur through inhalation, ingestion, or skin absorption.[2] Symptoms of acute cyanide exposure can include weakness, headache, confusion, nausea, and in severe cases, respiratory failure and death.[2][5]
Based on data from related indazole compounds, the following hazards should also be anticipated:
Skin Irritation : May cause skin irritation upon contact.[6][7]
Eye Irritation : May cause serious eye irritation.[6][7]
Respiratory Tract Irritation : Inhalation of dust may cause respiratory irritation.[6][8]
Anticipated GHS Classification Summary (Based on Surrogates)
Hazard Class
Category
Hazard Statement
GHS Pictogram
Acute Toxicity, Oral
Category 4
H302: Harmful if swallowed
GHS07 (Exclamation Mark)
Skin Corrosion/Irritation
Category 2
H315: Causes skin irritation
GHS07 (Exclamation Mark)
Serious Eye Damage/Irritation
Category 2A
H319: Causes serious eye irritation
GHS07 (Exclamation Mark)
Specific Target Organ Toxicity
Category 3
H335: May cause respiratory irritation
GHS07 (Exclamation Mark)
Potential Acute Toxicity (Inhalation/Dermal)
Category 3/4
H331/H312: Toxic if inhaled / Harmful in contact with skin
GHS06 (Skull and Crossbones)
Note: The potential for higher acute toxicity (GHS06) is included due to the presence of the cyano group and is a precautionary classification.
Personal Protective Equipment (PPE): A Mandate for Containment
Due to the unknown toxicological profile and the inherent hazards of the cyano group, a comprehensive PPE regimen is mandatory.[9]
Respiratory Protection : For all handling of the solid material or when generating aerosols, a NIOSH-approved respirator (e.g., N95 or higher) is recommended.[9]
Eye and Face Protection : Chemical splash goggles and a full-face shield are required to protect against splashes and airborne particles.[9][10]
Hand Protection : Double-gloving with nitrile gloves is mandatory. Nitrile offers good resistance to a range of chemicals and provides a dual barrier.[9][11] Gloves must be inspected before use and changed immediately if contaminated.[10]
Body Protection : A disposable, solid-front, back-closing lab gown should be worn to prevent skin contamination.[9]
Foot Protection : Closed-toe shoes are required as a standard laboratory practice.[9]
Caption: Personal Protective Equipment (PPE) Workflow.
Experimental Protocols: Handling and Storage
General Handling
A systematic workflow is critical to minimize exposure. All handling of 6-Cyano-2,3-dimethyl-2H-indazole must be conducted within a certified chemical fume hood or a suitable containment enclosure.[3][9]
Step-by-Step Weighing and Solution Preparation:
Preparation : Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.
Tare : Place a tared weigh boat on an analytical balance inside the fume hood.
Dispensing : Carefully dispense the solid compound into the weigh boat using a dedicated spatula. Avoid creating dust.[8]
Transfer : Transfer the weighed solid into a suitable vessel for dissolution.
Decontamination : Decontaminate the spatula and any other reusable equipment with a 10% bleach solution followed by appropriate solvent rinses (e.g., ethanol, water), collecting all rinsates as hazardous waste.[3]
Disposal : Dispose of the weigh boat and any contaminated bench paper as solid hazardous waste.
Storage
Proper storage is crucial to maintain compound integrity and ensure safety.
Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12] Storage at 2-8°C in an inert atmosphere is recommended for long-term stability.[13]
Incompatibilities : Keep away from strong oxidizing agents and strong acids. Contact with acid could potentially liberate hydrogen cyanide gas.[3][14]
Labeling : Ensure the container is clearly labeled with the compound name and all appropriate hazard warnings.
Emergency Procedures
First Aid Measures
Immediate action is critical in case of exposure. Have a safety shower and eyewash station readily accessible.
Inhalation : Move the person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration (avoid mouth-to-mouth). Seek immediate medical attention.[8]
Skin Contact : Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[15]
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8]
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[8]
Fire-Fighting Measures
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]
Hazardous Combustion Products : Thermal decomposition can produce toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and potentially highly toxic hydrogen cyanide (HCN) gas.[14]
Protective Equipment : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[14]
Accidental Release Measures
Evacuate non-essential personnel from the area. Wear full PPE as described in Section 3.
Application Note: Regioselective Synthesis of 2,3-Dimethyl-6-nitro-2H-indazole via Green Methylation
Strategic Context & The Regioselectivity Challenge The synthesis of 2,3-dimethyl-6-nitro-2H-indazole (CAS: 444731-73-1) from 3-methyl-6-nitro-1H-indazole is a foundational transformation in the pharmaceutical development...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Context & The Regioselectivity Challenge
The synthesis of 2,3-dimethyl-6-nitro-2H-indazole (CAS: 444731-73-1) from 3-methyl-6-nitro-1H-indazole is a foundational transformation in the pharmaceutical development of Pazopanib (Votrient®), a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma[1],[2].
A classic challenge in heterocyclic chemistry is the regioselective alkylation of the indazole scaffold. Because the N1 position is more acidic and sterically accessible, standard alkylation conditions typically yield the thermodynamically favored N1-methylated isomer[2]. However, the pharmacological efficacy of Pazopanib relies strictly on the 2H-indazole core to properly orient the molecule within the ATP-binding pocket of target kinases[1],[2]. Historically, achieving N2-selectivity required highly toxic reagents like methyl iodide or trimethyl orthoformate catalyzed by Lewis acids (e.g., BF3·OEt2)[2],[3]. This protocol replaces these hazardous materials with Dimethyl Carbonate (DMC), offering a high-yielding, environmentally benign, and kinetically controlled pathway[4],[5].
Mechanistic Rationale (Causality)
To achieve rigorous N2-regioselectivity, this protocol utilizes a synergistic combination of DMC and 1,4-diazabicyclo[2.2.2]octane (DABCO) in N,N-Dimethylformamide (DMF)[6],[4].
Solvent Causality (DMF): DMF is selected for its high dielectric constant. As a polar aprotic solvent, it stabilizes the highly polar transition states required to drive the reaction kinetically toward the N2 position.
Catalytic Causality (DABCO): DABCO serves a dual function. It acts as a mild base to deprotonate the 1H-indazole, but more importantly, it functions as a nucleophilic catalyst. DABCO attacks DMC to form a bulky, highly reactive N-methoxycarbonyl-DABCO intermediate. The steric hindrance of this intermediate disfavors attack at the N1 position, kinetically funneling the reaction toward N2-methylation.
Thermodynamic Driving Force: The methylation reaction produces methanol and carbon dioxide (
) as byproducts. The irreversible evolution of gas drives the equilibrium forward, ensuring complete conversion[6],[5].
Experimental Protocol
Quantitative Reagent Data
The following stoichiometry is optimized for a standard 10-gram scale synthesis[6].
Reagent / Material
Role
Molecular Weight
Amount
Moles
Equivalents
3-Methyl-6-nitro-1H-indazole
Starting Material
177.16 g/mol
10.00 g
56 mmol
1.0 eq
DABCO
Base / Catalyst
112.17 g/mol
6.40 g
56 mmol
1.0 eq
Dimethyl Carbonate (DMC)
Methylating Agent
90.08 g/mol
6.04 g
67 mmol
1.2 eq
N,N-Dimethylformamide (DMF)
Solvent
73.09 g/mol
100 mL
N/A
Solvent
Deionized Water
Quenching Agent
18.02 g/mol
120 mL
N/A
Anti-solvent
Step-by-Step Methodology (Self-Validating System)
This protocol is engineered to be self-validating, utilizing visual and physical phase changes to confirm reaction progress without immediate need for off-line analytics[6].
Initiation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.00 g of 3-methyl-6-nitro-1H-indazole and 6.40 g of DABCO in 100 mL of DMF.
Activation: Stir the reaction mixture at room temperature for 15 minutes. Causality: This ensures complete dissolution and allows for the initial acid-base equilibration between the indazole and DABCO.
Controlled Methylation: Slowly add 6.04 g of DMC dropwise to the stirring mixture. Causality: Dropwise addition controls the steady-state concentration of the active methylating species, preventing thermal runaway and suppressing off-target N1-alkylation.
Thermal Maturation: Heat the reaction system to reflux (approximately 80–130 °C) with continuous stirring for 6 hours[6],[5].
Self-Validating Indicator: The continuous evolution of
gas bubbles during this phase serves as an in-process visual confirmation that the methylation is actively proceeding.
Aqueous Quench & Isolation: Upon completion, remove the heat source and allow the mixture to cool to room temperature. Add 120 mL of deionized water and stir vigorously for 15 minutes[6].
Self-Validating Indicator: The target 2,3-dimethyl-6-nitro-2H-indazole is highly hydrophobic. The addition of water to the DMF solution induces a rapid phase change, causing a large amount of light yellow solid to precipitate immediately. This visually validates the successful formation of the product, as unreacted DABCO and DMC byproducts remain miscible in the aqueous-DMF phase[6].
Recovery: Collect the precipitated solid via vacuum filtration. Wash the filter cake with a small volume of cold water and dry under vacuum to constant weight.
Expected Yield: ~8.66 g (81.1% theoretical yield) of a light yellow solid[6].
Analytical Validation
To confirm the regioselectivity and purity of the isolated 2,3-dimethyl-6-nitro-2H-indazole, verify against the following analytical benchmarks[6],[7].
Analytical Method
Expected Result / Signal
Structural Assignment
Melting Point (MP)
187.0 – 187.6 °C
Confirms crystalline purity and N2-isomer identity.
H NMR (400 MHz, DMSO-)
2.67 (s, 3H)
C3-Methyl group protons.
4.14 (s, 3H)
N2-Methyl group protons (Diagnostic peak for regioselectivity).
Application Note: 6-Cyano-2,3-dimethyl-2H-indazole in Organic Synthesis and Targeted Drug Development
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals. The 2H-indazole scaffold is a highly privileged motif in modern medicinal chemistry, serving as the core pharmacophore for nume...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals.
The 2H-indazole scaffold is a highly privileged motif in modern medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors, including Pazopanib and Niraparib [1]. Within this chemical space, 6-Cyano-2,3-dimethyl-2H-indazole (CAS: 1234615-89-4) emerges as a highly versatile, late-stage functionalization building block.
This application note details the strategic utility of 6-Cyano-2,3-dimethyl-2H-indazole, focusing on the causality behind specific synthetic methodologies and providing self-validating experimental protocols for its transformation into high-value active pharmaceutical ingredient (API) intermediates.
Strategic Importance of the Molecular Scaffold
The structural architecture of 6-Cyano-2,3-dimethyl-2H-indazole offers three distinct advantages in drug design [2]:
2,3-Dimethyl Substitution: The methyl groups provide critical steric bulk and lipophilicity. More importantly, substitution at the N2 position locks the tautomeric state (preventing 1H/2H isomerization) and blocks N1-mediated Phase I metabolic liabilities (such as N-glucuronidation or oxidation), thereby improving the pharmacokinetic (PK) profile.
2H-Indazole Core: Unlike the more thermodynamically stable 1H-indazole, the 2H-isomer presents a unique hydrogen bond acceptor trajectory, which has been shown to improve binding affinity in the hinge region of protein kinases (e.g., SGK1, Tie2, and SRC) [3].
C6-Nitrile Handle: The cyano group is a highly versatile synthetic vector. It can be chemoselectively reduced to a primary amine for amide coupling or converted into a 1H-tetrazole, a classic bioisostere for carboxylic acids that offers improved membrane permeability and metabolic stability.
Chemoselective Nitrile Reduction to a Primary Amine
Converting the C6-nitrile to a primary amine (yielding 6-aminomethyl-2,3-dimethyl-2H-indazole) is essential for generating nucleophilic building blocks for amide-linked kinase inhibitors.
The Challenge: Catalytic hydrogenation of nitriles often yields unwanted secondary or tertiary amines. This occurs via the von Braun mechanism: the intermediate imine reacts with the newly formed primary amine, followed by the elimination of ammonia and further reduction [4].
The Solution: The addition of methanolic ammonia (
) to a Raney Nickel (Raney-Ni) catalytic system forcefully shifts the equilibrium. The excess ammonia competitively attacks the imine intermediate, suppressing the formation of the secondary amine dimer and ensuring near-quantitative yields of the primary amine [5].
The transformation of the C6-nitrile into a 5-substituted 1H-tetrazole is a critical pathway for generating Angiotensin II receptor blocker analogs or acidic pharmacophores.
The Challenge: Unactivated aliphatic and aromatic nitriles are notoriously sluggish in[3+2] cycloadditions with sodium azide (
), often requiring dangerous heating (>150°C) and toxic solvents.
The Solution: Utilizing Zinc Bromide () as a Lewis acid catalyst fundamentally alters the reaction kinetics. The ion coordinates with the nitrogen of the cyano group, strongly withdrawing electron density and increasing the electrophilicity of the nitrile carbon. This significantly lowers the activation energy, allowing the azide nucleophile to attack efficiently in benign aqueous/isopropanol mixtures at moderate reflux [6].
Pathway Visualization
The following workflow illustrates the divergent synthetic applications of 6-Cyano-2,3-dimethyl-2H-indazole.
Divergent synthetic pathways of 6-Cyano-2,3-dimethyl-2H-indazole into key API intermediates.
Self-Validating Experimental Protocols
Protocol A: Synthesis of 6-Aminomethyl-2,3-dimethyl-2H-indazole
Objective: Chemoselective reduction of the nitrile to a primary amine without indazole ring saturation.
Preparation: In a flame-dried 100 mL Parr hydrogenation flask, dissolve 6-Cyano-2,3-dimethyl-2H-indazole (1.0 g, 5.84 mmol) in 7M ammonia in methanol (
, 25 mL).
Catalyst Addition: Carefully add an aqueous slurry of Raney Nickel (W2 grade, ~200 mg). Self-Validation Check: Ensure the catalyst remains wet; dry Raney Ni is highly pyrophoric.
Hydrogenation: Purge the vessel with
(3x), then with (3x). Pressurize the flask to 50 psi with gas.
Reaction: Agitate the mixture at room temperature (25°C) for 4–6 hours. Self-Validation Check: Monitor hydrogen uptake; the reaction is complete when pressure stabilization occurs.
Workup: Carefully vent the hydrogen gas and purge with
. Filter the mixture through a pad of Celite to remove the catalyst, washing the pad thoroughly with methanol.
Isolation: Concentrate the filtrate under reduced pressure. Purify via flash chromatography (DCM:MeOH:Et3N, 90:9:1) to yield the primary amine as a pale yellow solid.
Protocol B: Synthesis of 5-(2,3-Dimethyl-2H-indazol-6-yl)-1H-tetrazole
Objective: Lewis acid-catalyzed [3+2] cycloaddition to form a tetrazole bioisostere.
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, suspend 6-Cyano-2,3-dimethyl-2H-indazole (1.0 g, 5.84 mmol), Sodium Azide (
, 0.45 g, 7.0 mmol, 1.2 eq), and Zinc Bromide (, 1.31 g, 5.84 mmol, 1.0 eq) in a 1:1 mixture of and Isopropanol (20 mL).
Cycloaddition: Heat the stirred mixture to 100°C (reflux) for 18–24 hours. Self-Validation Check: TLC (Hexane:EtOAc 1:1) should show the complete disappearance of the less polar starting material and the formation of a baseline spot (the tetrazole zinc complex).
Quenching & Hydrolysis: Cool the mixture to room temperature. Add 3M HCl (15 mL) and stir vigorously for 30 minutes. Causality: The strong acid breaks the stable zinc-tetrazole coordinate complex, precipitating the free 1H-tetrazole.
Isolation: Filter the resulting precipitate, wash with cold water (2 x 10 mL) and cold isopropanol (5 mL), and dry under a high vacuum to afford the pure tetrazole.
Quantitative Data & Analytical Markers
The following table summarizes the expected quantitative outcomes and critical analytical markers for validating the success of the protocols.
stretch at ~2220 in FT-IR is a definitive secondary marker for the completion of both reactions.
References
Probing 2H-Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors. ChemMedChem, National Library of Medicine. Available at:[Link]
Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at:[Link]
Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. ResearchGate. Available at:[Link]
General Construction of Amine via Reduction of N=X (X = C, O, H) Bonds Mediated by Supported Nickel Boride Nanoclusters. National Center for Biotechnology Information (PMC). Available at:[Link]
Nanocrystalline ZnO as an Efficient Heterogeneous Catalyst for the Synthesis of 5‐Substituted 1H‐Tetrazoles. ResearchGate. Available at:[Link]
Method
Application Note: Regioselective N-Alkylation of 1H-Indazoles: A Comprehensive Protocol for N1 and N2 Functionalization
Introduction: The Regioselectivity Challenge Indazoles are privileged pharmacophores in medicinal chemistry, frequently serving as core scaffolds for kinase inhibitors, anti-cancer agents (e.g., Pazopanib), and central n...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Regioselectivity Challenge
Indazoles are privileged pharmacophores in medicinal chemistry, frequently serving as core scaffolds for kinase inhibitors, anti-cancer agents (e.g., Pazopanib), and central nervous system therapeutics[1]. However, the functionalization of the indazole ring presents a persistent synthetic bottleneck due to the tautomeric equilibrium between the 1H- and 2H-indazole forms[2]. Direct N-alkylation under standard basic conditions typically yields a difficult-to-separate mixture of N1- and N2-alkylated regioisomers[3].
To streamline drug development workflows, this application note provides field-proven, self-validating protocols for the highly regioselective N-alkylation of indazoles. By leveraging specific thermodynamic and kinetic controls, researchers can bypass tedious chromatographic separations and directly access their target isomer.
Mechanistic Principles of Regioselectivity
Understanding the intrinsic electronic and steric properties of the indazole core is critical for rationally designing an alkylation reaction. The causality behind isomer preference relies on three fundamental pillars:
Thermodynamic Control (N1-Alkylation): The 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer. When using strong bases (e.g., NaH) in polar aprotic solvents (e.g., THF), complete deprotonation generates an indazolide anion. Under these conditions, the reaction is thermodynamically driven, heavily favoring the more stable N1-alkylated product[4].
Kinetic Control & Intrinsic Nucleophilicity (N2-Alkylation): The N2 lone pair possesses greater intrinsic nucleophilicity and lower steric hindrance compared to the N1 lone pair, which is more extensively delocalized into the aromatic
-system[5]. Consequently, under neutral, acidic, or specific kinetic conditions (such as the Mitsunobu reaction), electrophilic attack occurs preferentially at the kinetically accessible N2 position[6].
Substituent Effects: Steric bulk at the C3 position disfavors N2-alkylation, pushing the equilibrium further toward N1[4]. Conversely, electron-withdrawing groups (EWGs) at the C7 position (e.g., -NO₂, -CO₂Me) exert strong electronic and steric influences that effectively block N1, strongly directing alkylation to the N2 position[6].
Caption: Logical decision tree for selecting optimal reaction conditions based on the desired isomer.
Quantitative Condition Matrix
The following table synthesizes expected outcomes based on validated literature and internal benchmarks, allowing for rapid comparison of methodology[1][2][6][7].
Causality: Sodium hydride ensures complete formation of the indazolide anion. THF stabilizes the ion pair, allowing thermodynamic equilibration to the more stable N1-isomer[4].
Preparation: Flame-dry a round-bottom flask and purge with inert gas (Ar or N₂). Dissolve the 1H-indazole substrate (1.0 equiv, 1.0 mmol) in anhydrous THF (10 mL).
Deprotonation: Cool the solution to 0 °C using an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved. Stir for 30 minutes at 0 °C to ensure complete deprotonation[4].
Alkylation: Add the alkyl halide (e.g., methyl iodide or benzyl bromide, 1.2 equiv) dropwise.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–12 hours, monitoring completion via TLC or LC-MS.
Workup: Quench carefully with saturated aqueous NH₄Cl (5 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc). Note: The N1-isomer typically exhibits a higher Rf value (less polar) than the N2-isomer.
Protocol B: Highly Selective N2-Alkylation via Mitsunobu Reaction (Kinetic Control)
Causality: The Mitsunobu reaction avoids the formation of the indazolide anion. The bulky phosphonium intermediate reacts with the more kinetically accessible and intrinsically nucleophilic N2 lone pair[5][6].
Preparation: In a dry flask under Ar/N₂, dissolve the 1H-indazole (1.0 equiv, 1.0 mmol), the desired primary or secondary alcohol (1.5 equiv), and Triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (15 mL)[2].
Activation: Cool the mixture to 0 °C. Add Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise over 10 minutes[6].
Reaction: Allow the reaction to warm to room temperature and stir for 12–16 hours.
Workup: Concentrate the reaction mixture directly under reduced pressure.
Purification: Load the crude residue onto a silica gel column. Elute with a gradient of Hexanes/EtOAc. The N2-isomer elutes after the N1-isomer and must be carefully separated from triphenylphosphine oxide byproducts.
Causality: Recent advances demonstrate that Brønsted acids (e.g., TfOH) can protonate electrophiles like sulfoxonium ylides without deprotonating the indazole. This allows the N2 nitrogen to act as the primary nucleophile, achieving exceptional N2-selectivity[1].
Preparation: Dissolve the 1H-indazole (1.0 equiv) and the sulfoxonium ylide (1.2 equiv) in anhydrous DCM (10 mL).
Catalysis: Add the Brønsted acid catalyst (e.g., TfOH, 0.1–0.2 equiv) dropwise at 0 °C[4].
Reaction: Stir at room temperature until TLC indicates full consumption of the starting material.
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate.
Purification: Purify by flash chromatography to isolate the highly enriched N2-alkylated product.
Caption: Standardized workflow for the reaction, quenching, and chromatographic isolation of indazole regioisomers.
References
Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis
Organic Letters - ACS Publications[Link]
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory
Beilstein Journal of Organic Chemistry[Link]
Scalable Synthesis of a Dual TLR7/8 Agonist via Highly Selective N2-Alkylation of 1H-Pyrazolo[4,3-d]pyrimidine
Organic Letters - ACS Publications[Link]
Crystal structures, binding interactions, and ADME evaluation of brain penetrant N-substituted indazole-5-carboxamides
Optibrium[Link]
Application in the Development of Anti-Inflammatory Agents: A Comprehensive Guide for Researchers
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of key methodologies in the discovery and preclinical evaluation of novel anti-inflammatory agen...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of key methodologies in the discovery and preclinical evaluation of novel anti-inflammatory agents. It delves into the core signaling pathways of inflammation, outlines detailed protocols for essential in vitro and in vivo assays, and presents a framework for data interpretation, all grounded in scientific integrity and field-proven insights.
The Imperative for Novel Anti-Inflammatory Therapeutics
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens and damaged cells.[1] While acute inflammation is a protective and healing process, its dysregulation can lead to chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis, which pose a significant global health burden.[2]
Current mainstays of anti-inflammatory therapy, such as non-steroidal anti-inflammatory drugs (NSAIDs) and glucocorticoids, are often associated with significant side effects, particularly with long-term use.[1][2] This underscores the urgent need for the development of more targeted and safer therapeutic agents. A deep understanding of the molecular drivers of inflammation is paramount to identifying novel drug targets and developing next-generation therapies.
Key Signaling Pathways in Inflammation: Targets for Drug Discovery
The inflammatory response is orchestrated by a complex network of intracellular signaling pathways.[3] Targeting key nodes within these cascades offers a promising strategy for the development of novel anti-inflammatory drugs. Three central pathways are of particular importance:
The NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of the inflammatory response.[4][5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.[4][7] IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent proteasomal degradation.[4][8] This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[4]
Canonical NF-κB signaling pathway.
The MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a crucial role in transducing extracellular signals into cellular responses, including inflammation.[9][10] The three major MAPK cascades are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.[11] These pathways are typically organized as a three-tiered kinase module consisting of a MAPKKK, a MAPKK, and a MAPK.[9][12] Activation of this cascade by inflammatory stimuli leads to the phosphorylation and activation of transcription factors, such as AP-1, which in turn regulate the expression of pro-inflammatory genes.[1]
MAPK signaling cascade.
The JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors involved in immunity and inflammation.[1][13] Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation.[2][14] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[15] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the expression of target genes.[13][14]
JAK-STAT signaling pathway.
In Vitro Screening of Anti-Inflammatory Agents: Protocols and Applications
Initial screening of potential anti-inflammatory compounds is typically performed using in vitro assays. These methods offer a cost-effective and high-throughput approach to identify promising candidates for further development.
Inhibition of Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
Rationale: Macrophages are key players in the inflammatory response.[16] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[16][17] This assay assesses the ability of a test compound to inhibit this cytokine production.
Protocol:
Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages in appropriate culture medium.
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
Compound Treatment: Pre-treat the cells with various concentrations of the test compound or vehicle control for 1-2 hours.
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.[16]
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatants.
Cytokine Measurement: Quantify the concentration of TNF-α and/or IL-6 in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
TNF-α ELISA Protocol
Principle: The sandwich ELISA is a highly sensitive and specific method for quantifying cytokine levels.[3][9][18] A capture antibody specific for the target cytokine is coated onto the wells of a microplate. The sample containing the cytokine is added, and the cytokine is captured by the antibody. A second, enzyme-linked detection antibody that recognizes a different epitope on the cytokine is then added. Finally, a substrate is added that is converted by the enzyme into a detectable signal, the intensity of which is proportional to the amount of cytokine present.[8][9]
Step-by-Step Methodology:
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for TNF-α overnight at 4°C.
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
Sample and Standard Incubation: Wash the plate and add diluted samples and a serial dilution of a known concentration of recombinant TNF-α standard to the wells. Incubate for 2 hours at room temperature.
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for TNF-α. Incubate for 1 hour at room temperature.
Enzyme Conjugate Incubation: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
Substrate Addition: Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution. Incubate in the dark until a color develops.
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of TNF-α in the samples.
In Vivo Evaluation of Anti-Inflammatory Efficacy: Models and Endpoints
Promising candidates from in vitro screening are further evaluated in animal models of inflammation to assess their efficacy and safety in a more complex biological system. The choice of model is critical and depends on the specific inflammatory condition being targeted.[5]
Carrageenan-Induced Paw Edema in Rodents
Rationale: This is a widely used and reproducible model of acute inflammation.[19][20] Subplantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by edema (swelling), providing a simple and quantifiable measure of anti-inflammatory activity.[19]
Protocol:
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (180-220 g) for at least one week before the experiment.
Grouping and Dosing: Randomly divide the animals into groups (n=6-8 per group): vehicle control, positive control (e.g., indomethacin 10 mg/kg), and test compound groups at various doses. Administer the compounds orally or intraperitoneally 1 hour before carrageenan injection.
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the subplantar surface of the right hind paw.[20]
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group at each time point.
Application Notes and Protocols for 2,3-dimethyl-6-urea-2H-indazole Compounds in Tyrosine Kinase Regulation
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Emergence of Indazole-Urea Scaffolds as Potent Tyrosine Kinase Modulators The indazole r...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Emergence of Indazole-Urea Scaffolds as Potent Tyrosine Kinase Modulators
The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1][2] Its unique structural and electronic properties allow for versatile interactions with various biological targets, particularly protein kinases.[1] Within this class, 2,3-dimethyl-6-urea-2H-indazole derivatives have emerged as a promising chemotype for the regulation of tyrosine kinase activity. These compounds have been shown to modulate tyrosine kinase signal transduction, thereby inhibiting undesirable cell proliferation, with significant therapeutic potential in oncology.[3]
Tyrosine kinases are a large family of enzymes that play critical roles in regulating a multitude of cellular processes, including growth, differentiation, migration, and survival.[4] Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[4] This guide provides an in-depth exploration of the application of 2,3-dimethyl-6-urea-2H-indazole compounds as tyrosine kinase inhibitors, detailing their mechanism of action, providing quantitative data for analogous compounds, and offering comprehensive, field-proven protocols for their evaluation.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
The primary mechanism of action for many indazole-urea based kinase inhibitors is the competitive inhibition of ATP binding to the kinase domain. The 2,3-dimethyl-6-urea-2H-indazole scaffold is designed to occupy the ATP-binding pocket of receptor tyrosine kinases (RTKs), preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade that drives tumor growth and angiogenesis.[4][5]
This inhibitory action is exemplified by the multi-targeted tyrosine kinase inhibitor, Pazopanib. While not a direct urea-containing compound, its core 2,3-dimethyl-2H-indazol-6-amine structure is highly analogous and provides valuable insights. Pazopanib targets several key RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[6][7][8] By blocking these receptors, Pazopanib effectively inhibits angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[4][5]
Similarly, other indazole derivatives incorporating a urea or benzamide moiety have demonstrated potent inhibitory activity against Fms-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[9][10] These compounds act as type II inhibitors, binding to the inactive conformation of the kinase and stabilizing it, thus preventing its activation.[9][11] The urea group often forms critical hydrogen bonds within the ATP binding site, contributing to the high affinity and selectivity of these inhibitors.[12]
Data Presentation: Inhibitory Potency of Structurally Related Indazole-Urea Compounds
The following table summarizes the inhibitory activities (IC50 values) of representative indazole-urea and analogous compounds against various tyrosine kinases. This data highlights the potential of the 2,3-dimethyl-6-urea-2H-indazole scaffold as a versatile platform for developing potent and selective kinase inhibitors.
The following protocols are designed to be self-validating systems for the evaluation of 2,3-dimethyl-6-urea-2H-indazole compounds as tyrosine kinase inhibitors. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay
This protocol determines the direct inhibitory effect of a compound on the enzymatic activity of a purified tyrosine kinase (e.g., VEGFR-2, FLT3). Luminescence-based assays that measure ATP consumption, such as the ADP-Glo™ Kinase Assay, are highly sensitive and suitable for high-throughput screening.[16]
Workflow for In Vitro Kinase Assay
Caption: Workflow for a typical in vitro biochemical kinase assay.
Step-by-Step Methodology:
Compound Preparation: Prepare a 10 mM stock solution of the 2,3-dimethyl-6-urea-2H-indazole compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).
Assay Plate Setup: To a 96-well white assay plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).
Enzyme Addition: Add 2 µL of the diluted tyrosine kinase enzyme (e.g., FLT3) to each well.
Inhibitor Incubation: Gently mix and incubate the plate for 15-20 minutes at room temperature to allow the compound to bind to the kinase.
Kinase Reaction Initiation: Initiate the reaction by adding 2 µL of a 2X substrate/ATP mixture. The final ATP concentration should ideally be at its Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
Signal Generation (ADP-Glo™ Protocol):
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and, through a coupled luciferase/luciferin reaction, produces a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes at room temperature.
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis:
Subtract the background luminescence (wells with no enzyme).
Normalize the data to the vehicle control (0% inhibition) and a positive control inhibitor (100% inhibition).
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay
This protocol assesses the ability of the 2,3-dimethyl-6-urea-2H-indazole compounds to inhibit the proliferation of cancer cell lines that are dependent on the target tyrosine kinase for their growth and survival. For example, MV4-11 and MOLM-14 cell lines, which harbor an FLT3-ITD mutation, are commonly used to evaluate FLT3 inhibitors.[15][17]
Workflow for Cell-Based Proliferation Assay
Caption: General workflow for a cell-based proliferation assay.
Step-by-Step Methodology:
Cell Seeding: Seed MV4-11 cells in a 96-well clear-bottom white plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
Compound Preparation: Prepare 2X serial dilutions of the 2,3-dimethyl-6-urea-2H-indazole compound in culture medium.
Cell Treatment: Add 100 µL of the 2X compound dilutions to the respective wells. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control.
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
Add 100 µL of CellTiter-Glo® reagent to each well.
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells.
Data Analysis: Calculate the half-maximal growth inhibition concentration (GI50) by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Western Blot Analysis of Downstream Signaling
This protocol is essential for confirming the mechanism of action of the 2,3-dimethyl-6-urea-2H-indazole compounds within the cellular context. It allows for the visualization and quantification of the phosphorylation status of the target kinase and its downstream effectors (e.g., STAT5, AKT, ERK for FLT3 signaling).[18][19][20]
Signaling Pathway and Western Blot Workflow
Caption: Simplified FLT3 signaling pathway and the corresponding Western blot workflow.
Step-by-Step Methodology:
Cell Treatment and Lysis:
Seed MV4-11 cells and treat with various concentrations of the 2,3-dimethyl-6-urea-2H-indazole compound for a short duration (e.g., 2-4 hours) to observe direct effects on signaling.
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
Clarify the lysates by centrifugation and collect the supernatant.
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
SDS-PAGE and Transfer:
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
Separate the proteins on an SDS-polyacrylamide gel.
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
Immunoblotting:
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting the phosphorylated and total forms of the kinase and its downstream targets (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK).
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection and Analysis:
Wash the membrane extensively with TBST.
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition. A loading control (e.g., β-actin or GAPDH) should also be probed to ensure equal protein loading.
Conclusion and Future Directions
The 2,3-dimethyl-6-urea-2H-indazole scaffold represents a highly promising starting point for the development of novel tyrosine kinase inhibitors. The protocols outlined in this guide provide a robust framework for the comprehensive evaluation of these compounds, from initial biochemical screening to cellular mechanism-of-action studies. By understanding the causality behind each experimental step and employing these self-validating systems, researchers can confidently assess the therapeutic potential of this important class of molecules. Future work should focus on optimizing the selectivity of these compounds for specific kinase targets to minimize off-target effects and enhance their therapeutic index.
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A novel cell-based assay to identify the FLT3 kinase construct used in enzyme assays that best represents the activity of cellular FLT3 - Arcus Biosciences. [Link]
OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC. [Link]
AML-associated Flt3 kinase domain mutations show signal transduction differences compared with Flt3 ITD mutations | Blood - ASH Publications. [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. [Link]
In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia. [Link]
Analysis of Flt3 phosphorylation. Western blot analyses for... - ResearchGate. [Link]
Potency of FLT3 inhibitors in biochemical and cellular assays - ResearchGate. [Link]
FLT3 (ITD) Cellular Phosphorylation Assay Service - Reaction Biology. [Link]
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC - NIH. [Link]
ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. [Link]
Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC. [Link]
CN103739550B - 2,3-dimethyl-6-urea-2H-indazole compounds and its preparation method and application - Google P
(PDF) Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - ResearchGate. [Link]
Rational design and synthesis of 2-(1 H-indazol-6-yl)-1 H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PubMed. [Link]
Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors - ResearchGate. [Link]
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. [Link]
New series of VEGFR-2 inhibitors and apoptosis enhancers | DDDT - Dove Medical Press. [Link]
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]
Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC. [Link]
Design of New Benzimidazole‐Indazole Derivatives as Potential FLT3 Inhibitors Using 3D‐QSAR, ADMET, Molecular Docking, MM‐GBSA, and Molecular Dynamics Studies | Request PDF - ResearchGate. [Link]
Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. [Link]
Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - ResearchGate. [Link]
Structural Optimization and MD Simulation Study of Benzimidazole Derivatives as Potent Mutant FLT3 Kinase Inhibitors Targeting A. [Link]
New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC. [Link]
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Application Notes & Protocols for the Evaluation of 2H-Indazole Derivatives as Antimicrobial and Anti-inflammatory Agents
Introduction: The 2H-Indazole Scaffold as a Privileged Structure The indazole core, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, capable of binding to a wide array of biolog...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The 2H-Indazole Scaffold as a Privileged Structure
The indazole core, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, capable of binding to a wide array of biological targets.[1][2] Among its isomers, 2H-indazoles are of significant interest and are key structural motifs in several FDA-approved drugs.[3] Their synthetic accessibility and versatile biological activities, including antimicrobial and anti-inflammatory properties, make them a focal point for drug discovery programs.[3][4][5][6]
Infectious diseases are often intrinsically linked with an inflammatory response.[1][2] Therefore, compounds that possess dual antimicrobial and anti-inflammatory activities offer a compelling therapeutic strategy. This guide provides detailed, field-proven protocols for the systematic evaluation of 2H-indazole derivatives, enabling researchers to characterize their potential as dual-action therapeutic agents. The methodologies described herein are grounded in established standards to ensure data integrity and reproducibility.
Antimicrobial Susceptibility Testing (AST) is the cornerstone of antimicrobial drug discovery.[7] The primary objective is to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[8][9] This quantitative measure is a critical parameter for assessing the potency of a new chemical entity. Standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), are crucial for generating reliable and comparable data.[10] The broth microdilution method is a gold-standard technique that is widely used for its efficiency and quantitative output.[7][8][9]
Protocol 1: Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol details the determination of MIC values for 2H-indazole derivatives against selected bacterial and fungal strains, adhering to CLSI guidelines.
Cation-adjusted Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 for fungi
Sterile 96-well microtiter plates
Dimethyl sulfoxide (DMSO)
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
0.5 McFarland turbidity standard
Spectrophotometer
Step-by-Step Methodology:
Preparation of Test Compounds:
Prepare a stock solution of each 2H-indazole derivative in DMSO (e.g., 10 mg/mL). Causality Note: DMSO is used for its ability to dissolve a wide range of organic compounds. The initial concentration should be high enough to allow for subsequent serial dilutions.
Perform serial two-fold dilutions of the compound stocks in the appropriate sterile broth (MHB or RPMI) directly in the 96-well plate. The final concentration range might typically be from 256 µg/mL to 0.5 µg/mL.[11]
Preparation of Microbial Inoculum:
From a fresh agar plate (18-24 hours old), pick several colonies of the test microorganism.
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[11]
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Inoculation and Incubation:
Add the prepared microbial inoculum to each well containing the serially diluted compounds.
Essential Controls:
Growth Control: Wells containing only broth and the microbial inoculum (no compound).
Sterility Control: Wells containing only sterile broth.
Positive Control: Wells containing the inoculum and a standard antibiotic.
Vehicle Control: Wells containing the inoculum and the highest concentration of DMSO used in the assay to rule out solvent toxicity.
Seal the plates and incubate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
Determination of MIC:
Following incubation, visually inspect the plates for turbidity.
The MIC is the lowest concentration of the 2H-indazole derivative that completely inhibits visible growth of the microorganism.[9] A microplate reader can also be used to measure absorbance for a more quantitative assessment.
Data Presentation: Summarizing Antimicrobial Potency
Quantitative results should be organized for clear comparison.
The protocols above provide robust data on the activity of 2H-indazole derivatives, but understanding their mechanism is key for drug development.
Anti-inflammatory Mechanism: The indazole scaffold is present in compounds known to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade. T[1][2][12][13]he assay described in Part II (inhibition of NO production) points to an effect on the iNOS pathway. Further studies, such as Western blotting for iNOS and COX-2 protein levels or direct enzyme inhibition assays, can elucidate the precise molecular targets.
*[14] Antimicrobial Mechanism: For antibacterial action, some indazole analogues have been identified as inhibitors of DNA gyrase, an essential bacterial enzyme involved in DNA replication. T[15]his mechanism provides a clear rationale for selective toxicity against bacteria. Further validation could involve specific DNA gyrase inhibition assays.
Conclusion
The 2H-indazole scaffold remains a highly valuable starting point for the development of novel therapeutic agents. The detailed protocols provided in this guide offer a standardized and efficient framework for screening and characterizing the dual antimicrobial and anti-inflammatory potential of new 2H-indazole derivatives. By combining the quantitative MIC determination with the cell-based NO inhibition and viability assays, researchers can generate a comprehensive preliminary profile of their compounds, enabling data-driven decisions for lead optimization and further preclinical development.
References
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]
Rivera, G., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1864. Available from: [Link]
Akhtar, M. J., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(21), 5188. Available from: [Link]
El-Sayed, M. A., et al. (2017). Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles. Tetrahedron Letters, 58(26), 2589-2593. Available from: [Link]
Rivera, G., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. ResearchGate. Available from: [Link]
Li, Y., et al. (2023). Optimization of LPS-Induced Inflammation Model and Its Feasibility as a Fast Screening Model for Cosmetics. Journal of Cosmetics, Dermatological Sciences and Applications, 13, 139-153. Available from: [Link]
Morgenstern, A., et al. (2021). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. European Cells & Materials, 41, 413-426. Available from: [Link]
Wang, Y., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(6), 4159-4180. Available from: [Link]
Abdel-Aziz, M., et al. (2013). Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents. Medicinal Chemistry, 9(6), 786-801. Available from: [Link]
APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
Abdel-Aziz, M., et al. (2013). Design, Synthesis and Molecular Docking Study of Some Substituted 4,5- dihydro-2H-indazole Derivatives as Potential Anti-inflammatory Agents. Bentham Science. Available from: [Link]
CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
FDA. (2024). FDA-Recognized Antimicrobial Susceptibility Test Interpretive Criteria. Retrieved from [Link]
Rivera, G., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. PMC. Available from: [Link]
bioMérieux. (2025). Antimicrobial Susceptibility Testing. Retrieved from [Link]
Okugawa, S., et al. (2023). Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo. International Journal of Molecular Sciences, 24(18), 14364. Available from: [Link]
Adebayo, S. A., et al. (2019). Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants. Drug Design, Development and Therapy, 13, 2733-2746. Available from: [Link]
Sreenivasulu, R., et al. (2011). Synthesis and biological activities of a novel series of indazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 5), 341-344. Available from: [Link]
Lin, Y. C., et al. (2010). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 8(3), 539-548. Available from: [Link]
Islaev, A. A., et al. (2022). Lipopolysaccharide-induced model of inflammation in cells culture. Genes & Cells, 17(3), 30-41. Available from: [Link]
Li, Y., et al. (2024). Harnessing stem cell therapeutics in LPS-induced animal models: mechanisms, efficacies, and future directions. Stem Cell Research & Therapy, 15(1), 116. Available from: [Link]
Rivera, G., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Pharmaceuticals, 14(4), 346. Available from: [Link]
Wang, D., et al. (2014). The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells. African Journal of Biotechnology, 13(1), 115-121. Available from: [Link]
Chandrashekhar, V. M., et al. (2013). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 7(3), 443-447. Available from: [Link]
Boehm, H. J., et al. (2004). Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity. Bioorganic & Medicinal Chemistry Letters, 14(11), 2857-2862. Available from: [Link]
Rivera, G., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. PubMed. Available from: [Link]
Karale, S., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 22(3), 432-440. Available from: [Link]
Maccioni, E., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Pharmaceuticals, 16(3), 425. Available from: [Link]
Sharshira, E. M., & Hamdy, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(4), 84-89. Available from: [Link]
ResearchGate. (n.d.). Principally structure-activity relationship features derived from compounds tested. Retrieved from [Link]
Technical Support Center: 6-Cyano-2,3-dimethyl-2H-indazole Synthesis
Welcome to the Advanced Synthesis Troubleshooting Portal. As drug development increasingly relies on complex indazole scaffolds (such as those found in Pazopanib derivatives), mastering the regioselective assembly of 2H-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Troubleshooting Portal. As drug development increasingly relies on complex indazole scaffolds (such as those found in Pazopanib derivatives), mastering the regioselective assembly of 2H-indazoles is critical. This guide provides field-proven methodologies, mechanistic causality, and self-validating protocols to resolve bottlenecks in the synthesis of 6-Cyano-2,3-dimethyl-2H-indazole.
Synthetic Workflow Overview
The most robust route to 6-Cyano-2,3-dimethyl-2H-indazole avoids the harsh conditions of exhaustive deoxygenation (Cadogan cyclization) by building upon a commercially available or easily synthesized 6-bromo-3-methyl-1H-indazole precursor. The workflow relies on two critical transformations: a kinetically controlled regioselective N2-methylation, followed by a Palladium-catalyzed cyanation.
Figure 1: Two-step synthetic workflow for 6-Cyano-2,3-dimethyl-2H-indazole from 6-bromo-3-methyl-1H-indazole.
FAQ 1: Overcoming N1/N2 Isomerization
Question: When attempting to methylate 6-bromo-3-methyl-1H-indazole, I consistently recover a 1:1 mixture of the 1,3-dimethyl and 2,3-dimethyl isomers. How can I exclusively isolate the 2H-indazole core?
Mechanistic Causality
The thermodynamic stability of the 1H-indazole tautomer is approximately 2.3 to 3.6 kcal/mol higher than that of the 2H-indazole form[1]. When using standard alkylating agents like methyl iodide (MeI) or dimethyl sulfate under basic conditions, the reaction is under thermodynamic control, leading to poor regioselectivity and a mixture of N1 and N2 alkylated products[2].
To override this, you must shift the reaction to kinetic control . By utilizing a highly reactive, "hard" alkylating agent such as trimethyloxonium tetrafluoroborate (Meerwein's salt), the methylation occurs rapidly at the more nucleophilic N2 position before the system can equilibrate[2].
This protocol ensures >90% regioselectivity for the 2H-isomer.
Reagent QC Check : Inspect your trimethyloxonium tetrafluoroborate. It must be a free-flowing white powder. Self-Validation: If the reagent appears clumpy, glassy, or emits a strong odor, it has hydrolyzed to dimethyl ether and tetrafluoroboric acid. Using degraded reagent will result in starting material recovery and acid-catalyzed degradation.
Preparation : Dissolve 6-bromo-3-methyl-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM) under a strict Argon atmosphere.
Alkylation : Cool the solution to 0 °C. Add trimethyloxonium tetrafluoroborate (1.2 eq) portion-wise over 10 minutes.
Propagation : Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.
Quenching & Isolation : Quench the reaction carefully with saturated aqueous
. Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous , and concentrate under reduced pressure. The crude product can be purified via short-pad silica gel chromatography.
FAQ 2: Optimizing Palladium-Catalyzed Cyanation at C6
Question: My cyanation of 6-bromo-2,3-dimethyl-2H-indazole stalls at ~50% conversion. Adding more catalyst or increasing the temperature only leads to degradation. How can I drive this to completion?
Mechanistic Causality
The conversion of the 6-bromo intermediate to the 6-cyano derivative relies on a Pd(0)/Pd(II) catalytic cycle. The primary failure point in this transformation is catalyst poisoning . Free cyanide ions (
) are strong -donors and -acceptors that aggressively coordinate to Palladium, forming thermodynamically stable, catalytically inactive complexes[3].
Using highly soluble cyanide sources like NaCN or KCN floods the system with free cyanide, immediately killing the catalyst[3]. To prevent this, we utilize Zinc Cyanide (
). Its low solubility in organic solvents like DMF provides a critical "slow-release" mechanism. This maintains the steady-state concentration of dissolved cyanide low enough to prevent catalyst deactivation, while still allowing the transmetalation step to proceed[3]. Furthermore, employing a bidentate ligand with a large bite angle, such as Xantphos, accelerates the reductive elimination step, forcing the catalytic cycle forward[4].
Self-Validating Protocol: Pd-Catalyzed Cyanation
This protocol utilizes a slow-release cyanide mechanism to protect the Pd catalyst.
System Assembly : In a flame-dried Schlenk flask, combine 6-bromo-2,3-dimethyl-2H-indazole (1.0 eq),
(0.6 to 1.0 eq), (0.05 eq), and Xantphos (0.1 eq)[4].
Deoxygenation : Evacuate the flask and backfill with Argon. Repeat this cycle three times. Self-Validation: Oxygen contamination will rapidly oxidize the Pd(0) species to inactive Pd(II) oxides.
Solvent Addition : Add anhydrous, degassed N,N-dimethylformamide (DMF) and a catalytic amount of TMEDA (N,N,N',N'-Tetramethylethylenediamine) via syringe[4].
Self-Validation Check: Upon heating, the solution should exhibit a deep red/purple hue indicative of the active Pd(0)-Xantphos complex. If the solution rapidly turns black and a fine precipitate forms, "Palladium black" has crashed out, indicating severe cyanide poisoning or oxygen ingress.
Reaction : Heat the mixture to 110 °C and stir for 12–18 hours. Monitor via LC-MS.
Workup : Cool to room temperature. Dilute with ethyl acetate and quench with a 2M aqueous ammonia solution. Self-Validation: The ammonia is strictly required to complex and solubilize the excess zinc salts (
), preventing emulsions during extraction. Wash with brine, dry over , and purify via column chromatography.
Selecting the correct combination of cyanide source and ligand is the difference between a stalled reaction and quantitative yield. Below is a summary of experimental parameters for heteroaryl halide cyanation.
Cyanide Source
Ligand
Solvent
Temp (°C)
Catalyst Deactivation Risk
Typical Yield (%)
NaCN / KCN
DMF
140
High (Rapid poisoning)
< 30%
tBuBrettPhos
t-AmOH /
100
Low (Requires aqueous phase)
70–85%
Xantphos
DMF
110
Very Low (Slow release)
85–95%
Table 1: Comparison of cyanation conditions and their impact on Palladium catalyst stability and overall yield.
References
Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles
Source: American Chemical Society (ACS)
URL:[Link][2]
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides
Source: PubMed Central (NIH)
URL:[Link][3]
WO2019051199A1 - 6-cyano-indazole compounds as hematopoietic progenitor kinase 1 (hpk1) modulators
Source: Google Patents
URL:[4]
Technical Support Center: Purification of 6-Cyano-2,3-dimethyl-2H-indazole
Welcome to the Technical Support Center for the purification of 6-Cyano-2,3-dimethyl-2H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and prac...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the purification of 6-Cyano-2,3-dimethyl-2H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common purification challenges. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven techniques to ensure you achieve the highest possible purity for your compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis of 6-Cyano-2,3-dimethyl-2H-indazole?
A1: The impurity profile is highly dependent on the synthetic route. However, for indazole syntheses, common impurities include:
Regioisomers: The most prevalent impurity is often the undesired 1H-indazole isomer (1,3-dimethyl-1H-indazole-6-carbonitrile). Its formation is a common challenge in indazole synthesis and can complicate purification due to similar polarities[1].
Unreacted Starting Materials: Depending on your specific pathway, residual precursors may remain.
Incomplete Cyclization Products: Intermediates, such as hydrazones, can persist if the cyclization reaction does not go to completion[1].
Side-Reaction Products: Synthesis of substituted indazoles can sometimes lead to byproducts from reactions like intramolecular SNAr, especially if activated halogens are present in the precursor[2].
Reagents and Catalysts: Residual catalysts (e.g., Palladium), bases, or byproducts from coupling reagents (e.g., triphenylphosphine oxide) may be present[3][4].
Q2: How do I choose the best primary purification technique: recrystallization or column chromatography?
A2: The choice depends on several factors: the scale of your reaction, the nature of the impurities, and the required final purity.
Column Chromatography is ideal for small-scale purifications (<10 g), for separating compounds with very similar polarities (like regioisomers), and when very high purity is required. It offers fine control over separation[3][5].
Recrystallization is highly effective and more economical for larger-scale purifications (>10 g), especially if the main impurities have significantly different solubilities than the desired product. It is an excellent method for removing minor, less-soluble, or more-soluble impurities[4][5].
Q3: My "purified" 6-Cyano-2,3-dimethyl-2H-indazole is still off-white or yellowish. How can I remove the color?
A3: A persistent color often indicates the presence of highly conjugated, trace-level impurities. A simple and effective method to address this is to use activated charcoal during recrystallization. After dissolving your crude product in the hot recrystallization solvent, add a small amount of activated charcoal (typically 1-2% by weight) to the solution. The charcoal will adsorb the colored impurities. Heat the mixture for a few minutes and then perform a hot filtration through a pad of Celite® or filter paper to remove the charcoal before allowing the solution to cool and crystallize[6].
Q4: How can I reliably assess the purity of my final product?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
Thin-Layer Chromatography (TLC): An essential first step to quickly check for the presence of impurities and to determine an appropriate solvent system for column chromatography[3].
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate information on the number of components in your sample and their molecular weights.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural confirmation and purity assessment. Integrating the proton signals can provide a quantitative measure of purity if a known standard is used.
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.
Purification Method Selection Workflow
This workflow will help you decide on the most appropriate purification strategy for your sample.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide: Recrystallization
Problem: No crystals are forming after the solution has cooled.
Possible Cause: The solution is not sufficiently saturated, likely due to using too much solvent.
Troubleshooting Steps:
Induce Crystallization: Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth[6].
Add a Seed Crystal: If you have a small amount of pure product, add a single crystal to the solution to initiate crystallization[7].
Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the desired compound. Allow it to cool again slowly[6][7].
Problem: The product "oils out" instead of forming solid crystals.
Possible Cause: The solution is cooling too rapidly, or significant impurities are present, depressing the melting point of your compound below the temperature of the solution.
Troubleshooting Steps:
Re-dissolve and Cool Slowly: Reheat the solution until the oil fully dissolves. You may need to add a small amount of additional solvent. Ensure the flask is well-insulated (e.g., with glass wool or paper towels) to promote slow cooling to room temperature before moving to an ice bath[7].
Use an Anti-Solvent: If slow cooling fails, re-dissolve the oil in a minimum amount of the hot, soluble solvent. Then, slowly add a miscible "anti-solvent" (a solvent in which your product is poorly soluble) dropwise while stirring vigorously until persistent cloudiness appears. Then, allow it to cool[7].
Problem: The final yield after recrystallization is very low.
Possible Cause: Too much solvent was used, leaving a significant amount of product in the mother liquor.
Troubleshooting Steps:
Minimize Solvent: Always use the minimum amount of hot solvent required to fully dissolve the crude product.
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This maximizes the formation of large, pure crystals[7].
Minimize Washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to avoid re-dissolving your product[7].
Second Crop: The mother liquor (the filtrate) can be concentrated and cooled again to obtain a second, though likely less pure, crop of crystals.
Troubleshooting Guide: Column Chromatography
Problem: Poor separation between the product and a close-running impurity (e.g., the 1H-isomer).
Possible Cause: The chosen eluent system lacks sufficient selectivity for the two compounds.
Troubleshooting Steps:
Optimize Eluent Polarity: If the Rf values are too high (e.g., > 0.5), decrease the polarity of the eluent (e.g., increase the hexane proportion in a hexane/ethyl acetate system). If Rf values are too low (< 0.1), increase the polarity[7].
Change Solvent System: The key to separating isomers is often changing the nature of the solvent interactions. If a hexane/ethyl acetate system fails, try a different combination. For instance, substituting dichloromethane for hexane or acetone for ethyl acetate can alter the selectivity and improve separation.
Use a Shallow Gradient: Instead of isocratic (constant eluent) elution, use a shallow gradient of the polar solvent. This can help resolve closely eluting bands[7].
Solvent System Component
Role
Common Examples
Non-Polar Base
Controls overall speed of elution
Hexanes, Heptane, Toluene
Polar Modifier
Adjusts polarity and selectivity
Ethyl Acetate, Dichloromethane (DCM), Acetone
Strongly Polar Additive
Used sparingly to overcome streaking
Methanol, Isopropanol
Table 1: Common Solvent Systems for Silica Gel Chromatography.
Problem: The product band is streaking or tailing down the column.
Possible Cause: The compound has poor solubility in the eluent or is adsorbing too strongly to the silica gel.
Troubleshooting Steps:
Add a Polar Modifier: Add a very small amount (0.5-1%) of a more polar solvent like methanol to your eluent system. This can help disrupt the strong interactions with the silica surface causing the tailing[7].
Consider an Alternative Stationary Phase: If tailing is severe and cannot be resolved, the acidic nature of silica gel may be the issue. Consider using a different stationary phase, such as neutral or basic alumina, which has different adsorptive properties[7][8].
Column Chromatography Troubleshooting Flowchart
Caption: Troubleshooting flowchart for common column chromatography issues.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This is a general protocol and should be optimized by first performing a solvent screen in test tubes.[7]
Dissolution: Place the crude 6-Cyano-2,3-dimethyl-2H-indazole in an appropriately sized Erlenmeyer flask with a stir bar. Add a minimal amount of a suitable solvent (e.g., isopropanol, ethanol, or an ethyl acetate/hexane mixture) and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and heat at reflux for 5-10 minutes[6].
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation[6].
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove residual mother liquor.
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Silica Gel Column Chromatography
TLC Analysis: Determine an appropriate eluent system using TLC. A good system will give your product an Rf value of approximately 0.25-0.35 and show good separation from impurities[7]. A common starting point for indazoles is a mixture of hexanes and ethyl acetate[7][9].
Column Packing: Prepare a silica gel column using the chosen eluent system. Ensure the column is packed uniformly without air bubbles.
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column[2].
Elution: Begin eluting the column with the chosen solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column[7].
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
References
How to avoid side product formation in 1H-indazole synthesis. BenchChem.
Troubleshooting regioselectivity in indazole synthesis. BenchChem.
Troubleshooting byproduct formation in 6-Bromo-1H-indazole reactions. BenchChem.
Technical Support Center: Purification of 3-Methyl-1H-indazol-4-ol. BenchChem.
Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction.
Rhodium(III)
Adsorbents for Chrom
Technical Support Center: Purification of 6-Cyanohexanoic Acid by Recrystalliz
An In-depth Technical Guide to the Synthesis and Purification of 6-Amino-2-cyanobenzothiazole. BenchChem.
Technical Support Center: Optimization of Reaction Conditions for Cyano-Indazole Formation
Welcome to the Technical Support Center for Cyano-Indazole Synthesis. Cyano-indazoles are critical pharmacophores in medicinal chemistry, serving as versatile precursors to primary amines, amides, and tetrazoles during d...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Cyano-Indazole Synthesis. Cyano-indazoles are critical pharmacophores in medicinal chemistry, serving as versatile precursors to primary amines, amides, and tetrazoles during drug development. This guide provides authoritative troubleshooting, optimized protocols, and mechanistic insights for the synthesis of cyano-indazoles, focusing on both traditional cross-coupling and modern direct C–H functionalization strategies.
Strategic Workflow for Cyano-Indazole Synthesis
Selecting the correct cyanation strategy depends entirely on your starting substrate and tolerance for toxic reagents. The workflow below outlines the decision-making process for optimizing cyano-indazole formation.
Strategic decision matrix for cyano-indazole synthesis pathways based on substrate functionalization.
Standardized Experimental Protocols
As a best practice, protocols must be self-validating. The methodologies below include specific checkpoints to ensure the reaction is proceeding correctly before workup.
Protocol A: Palladium-Catalyzed Cyanation of Halo-Indazoles
Objective: Conversion of bromo-indazoles to cyano-indazoles using a non-toxic cyanide source[1].
Mechanistic Causality: Traditional cyanation using NaCN often fails because high local concentrations of free CN⁻ strongly coordinate to the Pd(0) center, forming a catalytically inactive [Pd(CN)₄]²⁻ complex. By substituting NaCN with potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]·3H₂O), cyanide ions are released slowly into the catalytic cycle. This controlled release perfectly matches the rate of oxidative addition, preventing catalyst poisoning and ensuring high turnover numbers[1].
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk tube, add the bromo-indazole (1.0 equiv), K₄[Fe(CN)₆]·3H₂O (0.2 equiv, providing 1.2 equiv of CN⁻), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and Na₂CO₃ (1.0 equiv).
Solvent Addition: Evacuate and backfill the tube with nitrogen (3 cycles). Add anhydrous DMF (0.2 M) and degassed H₂O (1% v/v). Note: A trace amount of water is critical to partially solubilize the inorganic salts and facilitate the release of CN⁻.
Reaction: Heat the mixture to 100 °C for 4–6 hours under vigorous stirring.
Self-Validation Checkpoint: Observe the color transition. The initial dark purple/red of Pd₂(dba)₃ should transition to a pale yellow/orange homogeneous solution, indicating the formation of the active Pd(0)-XPhos species. Monitor via LC-MS; the reaction is complete when the [M+H]⁺ peak of the starting material is replaced by the [M-Br+CN+H]⁺ peak.
Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with water and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.
Protocol B: Regiodivergent Cu-Promoted Direct C–H Cyanation
Objective: Direct cyanation of 2-aryl-2H-indazoles without pre-functionalization[2].
Mechanistic Causality: This protocol bypasses halogenation by utilizing a copper-promoted aerobic oxidative C(sp²)–H activation. DMF acts synergistically as both the solvent and the carbon source for the cyano group, while NH₄I provides the nitrogen atom. Molecular oxygen serves as a clean terminal oxidant to regenerate the active Cu(II) species. Crucially, the addition of acetic acid (AcOH) alters the coordination environment of the copper intermediate, switching the regioselectivity from the distal N-aryl ring to the proximal C-3 position of the indazole[2].
Step-by-Step Methodology:
Preparation: To a reaction vial, add 2-aryl-2H-indazole (1.0 equiv), Cu(OAc)₂ (20 mol%), and NH₄I (2.0 equiv).
Regiocontrol Additive: For distal cyanation, proceed to step 3. For proximal (C-3) cyanation, add AcOH (2.0 equiv)[2].
Solvent & Atmosphere: Add DMF (0.1 M). Equip the vial with an O₂ balloon to maintain an aerobic atmosphere.
Reaction: Stir the mixture at 120 °C for 12 hours.
Self-Validation Checkpoint: The reaction mixture will initially appear blue/green due to Cu(II) but will darken to brown as the oxidative coupling proceeds. TLC (Hexanes/EtOAc 3:1) should reveal a new, highly UV-active spot with a lower Rf value than the starting material.
Workup: Quench with saturated aqueous NH₄Cl to remove copper salts, extract with EtOAc, and purify via silica gel chromatography.
Optimization of Reaction Parameters
The following table summarizes quantitative data across various cyanation strategies to help you benchmark your experimental yields and select the appropriate conditions.
Q1: Why is my palladium-catalyzed cyanation stalling at 20% conversion?A: This is the classic symptom of catalyst poisoning by excess free cyanide. When using traditional salts like NaCN or KCN, the local concentration of CN⁻ rapidly exceeds the oxidative addition rate of the halo-indazole. This forms a catalytically dead [Pd(CN)₄]²⁻ complex.
Actionable Solution: Switch to a slow-release cyanide source like K₄[Fe(CN)₆][1]. If you must use NaCN, add it via a syringe pump over 4-6 hours to maintain a low steady-state concentration.
Q2: How do I control the regioselectivity (C-3 vs. N-aryl ring) during the direct C–H cyanation of 2H-indazoles?A: Regioselectivity is heavily dependent on the coordination environment of the transition metal. Under Cu-promoted aerobic oxidative conditions (using DMF/NH₄I as the cyano surrogate), omitting an acid additive directs cyanation to the distal N-aryl ring. Conversely, adding acetic acid (AcOH) acts as a mechanistic switch, redirecting the C–H activation proximally to the C-3 position of the indazole core[2].
Q3: Can I introduce a cyano group without handling highly toxic metallic cyanide salts?A: Yes. Modern synthetic methodologies have developed several non-toxic alternatives:
NCTS: N-cyano-N-phenyl-p-toluenesulfonamide acts as a safe, electrophilic cyano source in Rh(III)-catalyzed C–H activations[3].
In Situ Generation: The combination of DMF and ammonium iodide under copper catalysis generates a cyanide surrogate directly in the reaction flask[2].
Photocatalysis: Bromoacetonitrile can be activated by visible-light catalysts (e.g., Ir(ppy)₃) to form an acetonitrile radical for C3-cyanomethylation[4].
References
1.[4] Title: Visible-Light-Promoted Direct C3-H Cyanomethylation of 2H-Indazoles
Source: nih.gov
URL:
2.[2] Title: Regiodivergent Cu-Promoted, AcOH-Switchable Distal Versus Proximal Direct Cyanation of 1-Aryl-1H-indazoles and 2-Aryl-2H-indazoles via Aerobic Oxidative C–H Bond Activation
Source: acs.org
URL:
3.[3] Title: Rh(III)-Catalyzed C–H Cyanation of 2H-Indazole with N-Cyano-N-phenyl-p-toluenesulfonamide
Source: sci-hub.st
URL:
4.[1] Title: A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides
Source: nih.gov
URL:
Scale-up challenges for the production of 6-Cyano-2,3-dimethyl-2H-indazole
Technical Support Center: Production of 6-Cyano-2,3-dimethyl-2H-indazole From the desk of the Senior Application Scientist Welcome to the technical support center for the synthesis and scale-up of 6-Cyano-2,3-dimethyl-2H...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Production of 6-Cyano-2,3-dimethyl-2H-indazole
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 6-Cyano-2,3-dimethyl-2H-indazole. This guide is designed for researchers, chemists, and process development professionals. We understand that moving from bench-scale synthesis to larger-scale production presents unique challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical field experience. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve common issues encountered during the production of this important pharmaceutical intermediate.
Core Synthetic Strategy: A Validated Pathway
The synthesis of 6-Cyano-2,3-dimethyl-2H-indazole is not a trivial one-step process. A robust and scalable route proceeds through key intermediates, starting from the corresponding 6-nitro derivative. The overall strategy involves the reduction of the nitro group to a primary amine, followed by a Sandmeyer reaction to install the cyano group. This multi-step approach allows for better control and purification at each stage, which is critical for achieving high purity in the final product.
Caption: Proposed synthetic workflow for 6-Cyano-2,3-dimethyl-2H-indazole.
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific problems that users may encounter during synthesis. The Q&A format is designed to help you quickly identify your issue and implement a validated solution.
Step 1: Reduction of 2,3-Dimethyl-6-nitro-2H-indazole
Question: My reduction of the 6-nitro group to the 6-amino group is either incomplete or producing significant impurities. How can I optimize this critical step for a larger scale?
Answer: This is a common bottleneck. The choice of reducing agent and reaction conditions are paramount for a clean, complete conversion. Let's break down the causality and solutions.
Causality:
Incomplete Reaction: On a larger scale, mass and heat transfer limitations can lead to inefficient mixing and localized "cold spots," slowing down the reaction. Some reducing agents may also be deactivated by impurities or improper stoichiometry.
Impurity Formation: Over-reduction or side reactions can occur, especially at elevated temperatures. With catalytic hydrogenation, catalyst poisoning can be an issue. When using metals like tin(II) chloride, the formation of complex tin salts can complicate the work-up and product isolation.[1]
Troubleshooting & Optimization:
Reagent Selection: The two most common methods are metal/acid reduction and catalytic hydrogenation. Their suitability depends on your scale and equipment.
Reliable, predictable, and less sensitive to functional groups.
Cleaner reaction (no metal salts), high atom economy, environmentally benign.
Cons
Generates significant tin salt waste, requiring a challenging work-up.
Catalyst can be expensive and is sensitive to poisoning by sulfur or other impurities. Requires specialized high-pressure equipment.
Key Tip
Ensure dropwise addition of concentrated HCl at low temperatures (below 5°C) to control the initial exotherm.[1]
Use a high-quality catalyst and ensure the substrate is free from potential poisons. Monitor hydrogen uptake to determine reaction completion.
Reaction Monitoring: Do not rely on time alone. Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material (the nitro compound is often a yellow solid, while the amine is typically colorless).
Work-up Protocol (for SnCl₂ method): This is often the most problematic part of the scale-up.
Step 1: Quenching: After the reaction is complete, cool the mixture in an ice bath.
Step 2: Basification: Slowly and carefully add a concentrated base (e.g., 50% NaOH) to neutralize the excess acid and precipitate tin hydroxides. This is highly exothermic and requires efficient cooling. The pH should be >10.
Step 3: Filtration: Filter the mixture to remove the inorganic salts. A filter aid (like Celite) can be beneficial for large volumes.
Step 4: Extraction: Extract the aqueous filtrate with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) to isolate the desired 6-amino-2,3-dimethyl-2H-indazole.[3]
Step 2: The Sandmeyer Reaction (Diazotization & Cyanation)
Question: My Sandmeyer reaction is failing on a larger scale. I'm getting very low yields and a lot of dark, tarry byproduct instead of the clean 6-cyano product. What is going wrong?
Answer: The Sandmeyer reaction is notoriously sensitive to temperature and procedural details, and these issues are magnified during scale-up. The key is the stability of the intermediate diazonium salt.
Causality:
The diazonium salt is highly unstable at elevated temperatures. Above 5-10 °C, it rapidly decomposes, leading to the formation of phenols (reaction with water) and a cascade of radical reactions that produce intractable polymeric tars.[4] Inefficient heat removal on a larger scale is the most common cause of failure.
Caption: Decision workflow for troubleshooting the Sandmeyer reaction.
Detailed Experimental Protocol for Sandmeyer Cyanation:
This protocol is adapted from established procedures for analogous transformations and should be optimized for your specific equipment.[4]
Diazotization:
In a jacketed reactor equipped with an overhead stirrer, thermometer, and addition funnel, dissolve 1.0 equivalent of 6-Amino-2,3-dimethyl-2H-indazole in 3.0 equivalents of 3M Hydrochloric Acid.
Cool the reactor jacket to -5 °C to bring the internal temperature of the solution to 0-5 °C.
Dissolve 1.1 equivalents of Sodium Nitrite (NaNO₂) in a minimal amount of cold water.
Add the NaNO₂ solution dropwise to the stirred amine solution, ensuring the internal temperature never exceeds 5 °C . The addition should take 30-45 minutes for moderate scales.
After the addition is complete, stir the resulting diazonium salt solution for an additional 20 minutes at 0-5 °C.
Cyanation:
In a separate, larger reactor, prepare a solution of 1.5 equivalents of Copper(I) Cyanide (CuCN) and 2.0 equivalents of Potassium Cyanide (KCN) in water. CAUTION: Cyanide salts are extremely toxic. Handle with extreme care under a fume hood and have a cyanide antidote kit available.
Heat this cyanide solution to 60-70 °C.
Slowly add the cold diazonium salt solution from the first reactor to the hot cyanide solution. You will observe vigorous nitrogen gas evolution. Control the addition rate to manage the effervescence.
After the addition is complete, continue to stir the mixture at 60-70 °C for 1-2 hours, or until TLC/HPLC analysis shows the reaction is complete.
Work-up and Purification:
Cool the reaction mixture to room temperature and extract with an appropriate organic solvent (e.g., Toluene or Ethyl Acetate).
Wash the organic layer with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification is best achieved by recrystallization from a suitable solvent system (see table below). For very impure material, column chromatography may be necessary, but this is less ideal for large-scale production.
Step 3: Final Product Purification
Question: My final product, 6-Cyano-2,3-dimethyl-2H-indazole, is off-color and fails purity analysis. What is the best way to purify it on a large scale?
Answer: The final purification is critical for meeting pharmaceutical-grade specifications. The main challenges are removing residual metal catalysts (copper from the Sandmeyer reaction) and colored organic byproducts.
Causality:
Color: The tarry byproducts from the Sandmeyer reaction are highly colored and can contaminate the final product.
Metal Contamination: Copper salts can be difficult to remove completely through simple extraction and can interfere with downstream applications.
Purification Strategy: Recrystallization
Recrystallization is the most effective and scalable method for purifying the final product.[4] The key is to find a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at all temperatures.
Solvent System
Comments
Suitability
Ethanol/Water
Good for moderately polar compounds. The product can be dissolved in hot ethanol, and water is added dropwise until turbidity is observed, then allowed to cool.
High
Acetonitrile
A versatile solvent that often provides very clean crystals.
High
Toluene
Good for less polar impurities. May require a larger volume compared to other solvents.
Medium
Ethyl Acetate/Hexanes
A common two-solvent system. Dissolve in minimal hot ethyl acetate and add hexanes to induce crystallization.
High
Protocol Tip: For stubborn color, you can perform a "hot filtration" step. Dissolve the crude product in the hot recrystallization solvent, add a small amount of activated charcoal, stir for 5-10 minutes, and then filter the hot solution through a pad of Celite to remove the charcoal and adsorbed impurities before allowing it to cool and crystallize.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns during this synthesis?A: The most significant hazard is the use of cyanide salts (CuCN, KCN) in the Sandmeyer reaction.[5] These are acutely toxic. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and have a cyanide poisoning response plan and antidote kit readily available. Additionally, the diazotization step can become an uncontrolled exothermic reaction if the temperature is not managed, and the diazonium salt can be explosive if isolated and dried. Never isolate the diazonium salt intermediate.
Q2: How can I confirm the structure and purity of my final product?A: A combination of analytical techniques is required:
¹H and ¹³C NMR: To confirm the chemical structure and identify the correct isomer.
Mass Spectrometry (MS): To confirm the molecular weight (171.20 g/mol for C₁₀H₉N₃).
HPLC: To determine the purity (e.g., >98%). This is also crucial for tracking reaction progress.
Melting Point: A sharp melting point indicates high purity.
Q3: Can I use a different synthetic route to avoid the Sandmeyer reaction?A: While other methods for introducing a cyano group exist (e.g., palladium-catalyzed cyanation of an aryl halide), the Sandmeyer reaction starting from the readily available amine is often the most cost-effective and well-established route for this class of compounds on a large scale. Alternative routes often require more expensive catalysts and ligands.
References
Organic Chemistry Portal. Synthesis of 2H-indazoles. (Accessed March 2026). URL: [Link]
PubChem. 2,3-dimethyl-2H-indazol-6-amine. National Center for Biotechnology Information. (Accessed March 2026). URL: [Link]
AUB ScholarWorks. Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles. (Accessed March 2026). URL: [Link]
Organic Syntheses. Indazole. (Accessed March 2026). URL: [Link]
International Journal of Scientific Development and Research. Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. (2025). URL: [Link]
Boron Molecular. 6-cyano-2-methyl-2H-indazole-3-carboxylic acid. (Accessed March 2026). URL: [Link]
Cleanchem. 2,3-Dimethyl-2H-Indazol-6-Amine. (Accessed March 2026). URL: [Link]
Frontiers in Chemistry. Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles. (2022). URL: [Link]
RSC Publishing. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. (2021). URL: [Link]
IMR Press. Synthesis and characterization of four process impurities in pazopanib. Journal of Integrative Medicine Research. (2018). URL: [Link]
Google Patents. CN103739550B - 2,3-dimethyl-6-urea-2H-indazole compounds and its preparation method and application. (Accessed March 2026).
Technical Support Center: Identification and Characterization of Impurities in 6-Cyano-2,3-dimethyl-2H-indazole
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-Cyano-2,3-dimethyl-2H-indazole. It is structured as a series of frequently asked questions and...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-Cyano-2,3-dimethyl-2H-indazole. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common challenges encountered during impurity profiling and characterization.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational knowledge regarding the impurity profile of 6-Cyano-2,3-dimethyl-2H-indazole, rooted in synthetic pathways and regulatory expectations.
Q1: What are the most probable impurities I should expect when working with 6-Cyano-2,3-dimethyl-2H-indazole?
The impurities associated with 6-Cyano-2,3-dimethyl-2H-indazole can be broadly categorized based on their origin, as outlined by the International Council for Harmonisation (ICH).[1][2]
Organic Impurities: These are the most common and structurally diverse class of impurities.
Starting Materials: Unreacted precursors from the synthetic route. For indazoles, this could include substituted hydrazines or nitro-aromatic compounds.[3][4]
By-products: Unwanted molecules formed during the main reaction, such as isomers (e.g., N-1 alkylated indazole instead of the N-2), or products from competing reaction pathways.
Intermediates: Partially reacted molecules that failed to proceed to the final product. An example related to a similar structure is 2,3-Dimethyl-2H-Indazol-6-Amine, which is a known intermediate and potential impurity in the synthesis of related active pharmaceutical ingredients (APIs) like Pazopanib.[5][6][7]
Degradation Products: Formed during storage or manufacturing due to exposure to stress factors like acid, base, heat, light, or oxygen.[1][2]
Inorganic Impurities: These are typically introduced during the manufacturing process.[1][8]
Reagents, Ligands, and Catalysts: Metals like palladium or copper, which are often used in modern synthetic methods for indazole ring formation, can carry over.[3][4][8]
Inorganic Salts: Result from acid/base neutralizations or are used as reagents.[2]
Residual Solvents: Solvents used during synthesis or purification that are not completely removed. Their control is mandated by ICH Q3C guidelines.[8][9][10]
Below is a summary of potential impurities and their likely sources.
Impurity Type
Potential Source / Example
Rationale
Organic
Starting Materials
Substituted o-nitro- or o-halo-toluenes, Hydrazine derivatives
Common precursors in classical and modern indazole synthesis.[3][11]
By-products
Positional Isomers (e.g., 1,3-dimethyl-indazole)
N-alkylation can occur at both N1 and N2 positions of the indazole ring; N1 is often the thermodynamic product while N2 may be the kinetic product.[3]
Intermediates
2,3-dimethyl-6-nitro-2H-indazole
If the synthesis starts from a nitro-precursor, incomplete reduction to the amine followed by cyanation could leave this intermediate.[12]
Degradation Products
Hydrolysis of the cyano group to a carboxylic acid or amide
The nitrile functional group can be susceptible to hydrolysis under acidic or basic conditions.
Inorganic
Catalysts
Palladium (Pd), Copper (Cu)
Often used in cross-coupling and cyclization reactions to form the indazole core.[4]
Reagents
Inorganic acids/bases (e.g., HCl, NaOH)
Used for pH adjustment, salt formation, or as reaction promoters.
Solvents
Residual Solvents
DMF, Acetonitrile, Toluene, Alcohols
Common solvents used in synthesis and purification steps.
Q2: What are the regulatory limits and requirements for these impurities?
Regulatory bodies, guided by the ICH, have established a framework for the control of impurities to ensure drug safety and quality. The primary guideline is ICH Q3A(R2), which sets thresholds for reporting, identifying, and qualifying impurities in new drug substances.[8][13]
Causality: These thresholds are based on the maximum daily dose (MDD) of the drug substance. The underlying principle is that higher doses allow for slightly higher impurity levels (in percentage terms) while maintaining the same total daily intake of the impurity, which is the key factor for safety assessment.
Maximum Daily Dose (MDD)
Reporting Threshold
Identification Threshold
Qualification Threshold
≤ 2 g/day
0.05%
0.10% or 1.0 mg/day total intake (whichever is lower)
0.15% or 1.0 mg/day total intake (whichever is lower)
> 2 g/day
0.03%
0.05%
0.05%
Data synthesized from ICH Q3A(R2) Guidelines.[8][10]
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.[14]
Identification Threshold: The level above which an impurity's structure must be determined.[10]
Qualification Threshold: The level above which an impurity's biological safety must be established.[8][14]
Q3: Which analytical techniques are most effective for detecting and quantifying impurities in 6-Cyano-2,3-dimethyl-2H-indazole?
A multi-technique approach is essential. High-Performance Liquid Chromatography (HPLC) is the workhorse for separation and quantification, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are indispensable for identification and characterization.[15][16]
For Detection and Quantification:
HPLC with UV/PDA Detection: This is the primary method for routine purity testing and quantification. A Photodiode Array (PDA) detector is crucial as it can indicate peak purity by comparing UV spectra across a single peak. A non-homogenous peak suggests the presence of a co-eluting impurity.
For Identification and Characterization:
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for initial identification. It provides the molecular weight of impurities, which is a critical first step in determining their structure. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass, allowing for the determination of the elemental formula.[][18][19]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most definitive technique for structural elucidation of an unknown impurity.[15][20][21] It provides detailed information about the molecule's carbon-hydrogen framework. After isolating an impurity (e.g., via preparative HPLC), 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can unambiguously determine its chemical structure. Quantitative NMR (qNMR) can also be used for quantification without needing a specific reference standard for the impurity itself.[22][23][24]
Q4: What is a forced degradation study, and why is it critical for impurity profiling?
A forced degradation (or stress testing) study is an experiment that intentionally degrades the drug substance using more severe conditions than those encountered during long-term storage.[25] The goal is not to completely destroy the molecule but to induce around 5-20% degradation.[26][27]
Causality: These studies are vital for several reasons:
Pathway Elucidation: They help identify the likely degradation products that could form over the product's shelf-life, revealing potential degradation pathways.
Method Development: They are essential for developing and validating a "stability-indicating" analytical method. A stability-indicating method is one that can accurately measure the active ingredient without interference from any degradation products, impurities, or excipients.[25][28]
Formulation and Packaging Development: Understanding how the molecule degrades helps in developing a stable formulation and selecting appropriate packaging to protect it from light or moisture.[25]
Typical stress conditions include:
Acid/Base Hydrolysis: (e.g., 0.1N HCl, 0.1N NaOH)
Oxidation: (e.g., 3% H₂O₂)
Thermal Stress: (e.g., 60-80°C)
Photolytic Stress: (Exposure to UV and visible light, as per ICH Q1B)[27]
Section 2: Troubleshooting Guide
This section provides step-by-step guidance for common experimental challenges.
Problem: I see a new, unknown peak in my HPLC chromatogram of a 6-Cyano-2,3-dimethyl-2H-indazole sample. How do I proceed?
This is a common scenario. A systematic investigation is required to identify the peak and determine its significance.
Caption: Decision tree for investigating an unknown chromatographic peak.
Step-by-Step Protocol:
Rule out Extraneous Sources: First, inject a solvent blank. If the peak is present, it's likely contamination from your solvent, glassware, or the HPLC system itself. If it's absent, the peak originates from your sample.
Check Spectral Purity (PDA): Examine the UV spectrum of the unknown peak. If it is significantly different from the main 6-Cyano-2,3-dimethyl-2H-indazole peak, it is almost certainly an impurity. If the spectrum is similar, it could be an isomer.
Initial Identification (LC-MS): The fastest way to get information is with LC-MS. This will provide the molecular weight (MW) of the compound in the unknown peak.[]
Database and Knowledge Check: Compare the observed MW with the molecular weights of all known starting materials, intermediates, and likely degradation products (e.g., hydrolyzed product C₁₀H₉N₃O).
Definitive Characterization (HRMS and NMR):
If the impurity remains unidentified, perform LC-HRMS to get an accurate mass and predict its elemental formula.[18]
For absolute structural proof, the impurity must be isolated, typically using preparative HPLC.
The isolated fraction is then analyzed by a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) to elucidate the complete chemical structure.[15][21]
Problem: How do I develop a robust, stability-indicating HPLC method for this compound?
Developing a method that can separate the main compound from all potential impurities and degradants is a regulatory requirement for stability studies.[28]
Caption: Workflow for stability-indicating method development.
Step-by-Step Protocol:
Generate Degradants: Perform a forced degradation study as described in the FAQ section. Your goal is to create a complex mixture containing the main compound and its potential degradation products. Create a pooled sample containing aliquots from all stress conditions.
Initial Method Scouting:
Column Selection: Start with a versatile C18 column (e.g., 100 x 4.6 mm, 2.7 µm).
Mobile Phase: A common starting point is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). Formic acid helps to produce sharp peaks for nitrogen-containing compounds.
Analysis and Optimization: Inject the pooled degraded sample. Your goal is to achieve baseline separation between the main peak and all degradant peaks.
Adjust the Gradient: If peaks are co-eluting, make the gradient shallower to increase resolution.
Check Peak Purity: Use a PDA detector to check the spectral purity of the main 6-Cyano-2,3-dimethyl-2H-indazole peak in all stressed samples to ensure no degradants are co-eluting.
Method Validation: Once you have a method that demonstrates specificity for the main compound in the presence of its degradants, you must validate it according to ICH Q2(R1) guidelines. This involves formally proving its specificity, linearity, range, accuracy, and precision.
References
ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
European Medicines Agency. Quality: impurities. [Link]
AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]
U.S. Food and Drug Administration. (2008). Guidance for Industry: Q3A Impurities in New Drug Substances. [Link]
Moravek. (2021). Applications of NMR in Pharmaceutical Analysis. [Link]
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
Lab Manager. (2025). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. [Link]
SynThink. Challenges in Pharmaceutical Impurity Characterization & Solutions. [Link]
New Zealand Drug Discovery and Development. (2014). NMR spectroscopy: Quality control of pharmaceutical products. [Link]
Pharmaceutical Technology. (2020). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. [Link]
Sterling Pharma Solutions. (2025). High-resolution mass spectrometry for impurity profiling. [Link]
KBI Biopharma. (2023). Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics. [Link]
Diehl, B. W. K., Malz, F., & Holzgrabe, U. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]
National Center for Biotechnology Information. Recent trends in the impurity profile of pharmaceuticals. [Link]
PharmTech. (2022). Forced Degradation – A Review. [Link]
Kymos. (2024). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. [Link]
ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
Journal of Drug Delivery and Therapeutics. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. [Link]
MDPI. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
Global Journal of Pharmacy & Pharmaceutical Sciences. (2020). SYSTEMATIC LC-MS/MS METHOD FOR QUANTIFICATION OF 2,3-DIMETHYL-2H-INDAZOLE-6-AMINE CONTENT IN PAZOPANIB HYDROCHLORIDE. [Link]
Organic Chemistry Portal. Synthesis of 2H-indazoles. [Link]
Anant Pharmaceuticals Pvt. Ltd. CAS 444731-72-0 2,3-Dimethyl-2H-indazol-6-Amine Impurity. [Link]
Semantic Scholar. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]
ResearchGate. (2025). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. [Link]
Method for quantifying 2,3-dimethyl-2H-indazole-6-amine impurity
Technical Support Center: Trace-Level Quantification of 2,3-dimethyl-2H-indazole-6-amine Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide drug development...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Trace-Level Quantification of 2,3-dimethyl-2H-indazole-6-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide drug development professionals and analytical chemists with a robust, self-validating framework for quantifying the potential genotoxic impurity (PGI) 2,3-dimethyl-2H-indazole-6-amine .
Context & Analytical Strategy
2,3-dimethyl-2H-indazole-6-amine (Molecular Formula: C9H11N3, MW: 161.21 g/mol ) is a critical early-stage intermediate and a known byproduct in the synthesis of Pazopanib hydrochloride, a multi-target tyrosine kinase inhibitor[1],[2]. Because it is a potential genotoxic impurity, international regulatory bodies (e.g., ICH M7) mandate that its concentration in the final Active Pharmaceutical Ingredient (API) be strictly controlled, typically to limits below 2 ppm[1].
To achieve this extreme sensitivity, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard[1]. The following guide details the mechanistic workflow, validated methodologies, and troubleshooting steps necessary to accurately quantify this impurity.
LC-MS/MS analytical workflow for the trace quantification of 2,3-dimethyl-2H-indazole-6-amine.
Step-by-Step Methodology: LC-MS/MS Protocol
Every protocol must act as a self-validating system. Do not proceed to sample analysis until the System Suitability Testing (SST) criteria are met.
Step 1: Sample Preparation
Action: Weigh the Pazopanib hydrochloride API and dissolve it in a highly pure sample diluent (e.g., LC-MS grade water/acetonitrile mixture) to achieve a target concentration of 1.0 mg/mL[1].
Causality: High API concentrations are required to detect trace impurities at the parts-per-million (ppm) level. The diluent must ensure complete solubilization of both the API and the impurity to prevent recovery losses and maintain a homogenous matrix.
Step 2: Chromatographic Separation
Action: Inject the sample onto a Hypersil BDS C18 column (150 mm × 4.6 mm, 5.0 µm) maintained at a column oven temperature of 25°C[1]. Utilize an isocratic mobile phase consisting of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B) at a 45:55 (v/v) ratio, with a flow rate of 1.0 mL/min[1].
Causality: The C18 stationary phase provides the necessary hydrophobic retention. The addition of 0.1% formic acid is critical; it acts as an ion-pairing agent that keeps the basic amine group of the impurity fully protonated. This prevents secondary interactions with residual silanols on the silica support, ensuring sharp, symmetrical peaks.
Step 3: Mass Spectrometry (MRM Detection)
Action: Operate a triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the precursor ion [M+H]+ at m/z ~162[3].
Causality: ESI+ is highly efficient for basic nitrogen-containing compounds. Tandem mass spectrometry via Multiple Reaction Monitoring (MRM) provides the absolute selectivity required to isolate the impurity's signal from the massive background matrix of the Pazopanib API.
Step 4: System Suitability Testing (Self-Validation Gatekeeper)
Action: Before analyzing unknown samples, inject the Limit of Quantification (LOQ) standard (0.6 ppm) six consecutive times[1].
Causality: Calculate the %RSD of the peak area and retention time. A %RSD < 5% confirms that the LC-MS/MS system has equilibrated, the ionization efficiency is stable, and the method is primed for accurate trace-level quantification.
Quantitative Validation Data Summary
The following table summarizes the validated performance metrics for this method, demonstrating its capability to meet ICH M7 regulatory standards[1].
Q1: I am observing severe ion suppression for the 2,3-dimethyl-2H-indazole-6-amine peak. How can I fix this?A1: Ion suppression is a classic matrix effect caused by the high-concentration Pazopanib API (1.0 mg/mL) eluting too close to the impurity. When both enter the ESI source simultaneously, the highly abundant API monopolizes the available charge, suppressing the ionization of the trace impurity.
Troubleshooting Step: Adjust the mobile phase ratio (e.g., slightly decrease the acetonitrile percentage) to increase the chromatographic resolution between the API and the impurity. Crucially, program a divert valve to send the massive API peak to waste. This prevents source contamination and eliminates space-charge effects in the mass spectrometer.
Q2: The baseline noise is unusually high in the MRM chromatogram, reducing my Signal-to-Noise (S/N) ratio at the LOQ level. What is causing this?A2: High baseline noise in ESI+ for low molecular weight amines (MW 161.21 g/mol )[1] is often caused by mobile phase contaminants, plasticizers, or sub-optimal desolvation in the MS source.
Troubleshooting Step: Ensure you are exclusively using LC-MS grade solvents and additives. Optimize the source temperature and desolvation gas flow to ensure complete droplet evaporation. Additionally, maintain the column oven strictly at 25°C to ensure reproducible retention times and minimize column bleed[1].
Q3: Why is the recovery of the impurity inconsistent during sample preparation?A3: 2,3-dimethyl-2H-indazole-6-amine is a basic amine. At trace levels, basic amines are notorious for adsorbing to active silanol groups on standard laboratory glassware.
Troubleshooting Step: Switch to silanized glassware or low-bind polypropylene tubes for all sample preparations and serial dilutions. Ensure your sample diluent is slightly acidic (matching the mobile phase) to keep the amine protonated, highly soluble, and less prone to surface adsorption.
Q4: I am observing carryover of the impurity in my blank injections following the high-concentration API sample. How do I eliminate this?A4: Basic amines frequently adhere to the stainless-steel components of the autosampler needle and the stationary phase, leading to ghost peaks in subsequent runs.
Troubleshooting Step: Implement a robust, multi-solvent needle wash protocol using a strong solvent mixture (e.g., Methanol/Acetonitrile/Water with 0.1% Formic Acid). Incorporate a brief high-organic column flush step (e.g., 95% Acetonitrile) at the end of your isocratic run to elute any strongly retained matrix components before the system re-equilibrates for the next injection.
References
SYSTEMATIC LC-MS/MS METHOD FOR QUANTIFICATION OF 2,3-DIMETHYL-2H-INDAZOLE-6-AMINE CONTENT IN PAZOPANIB HYDROCHLORIDE, rasayanjournal.co.in,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHySvEzjgT3E0j8GqgGvWZFz9JUDSTlhaEa-CXP58qOq5ea7kmtfWLJA-BA1AS_VCncgFdPxQwsCKBYKUhskEIGhKnBqexhMwfRfIdewFYpC04a0i4dS4O2drPuecOtCB_Uj80XVvUuuf7v1b526m4_OASFesQAVTY=]
Comparative Biological Activity and SAR Profiling of 6-Cyano-2,3-dimethyl-2H-indazole in Kinase Inhibitor Discovery
The 2H-indazole scaffold is a "privileged structure" in modern medicinal chemistry, serving as the core pharmacophore for numerous multi-targeted receptor tyrosine kinase (RTK) inhibitors. The most notable example is Paz...
Author: BenchChem Technical Support Team. Date: March 2026
The 2H-indazole scaffold is a "privileged structure" in modern medicinal chemistry, serving as the core pharmacophore for numerous multi-targeted receptor tyrosine kinase (RTK) inhibitors. The most notable example is Pazopanib, an FDA-approved inhibitor of VEGFR, PDGFR, and c-kit, which utilizes a 6-amino-2,3-dimethyl-2H-indazole core[1][2]. However, the continuous evolution of targeted therapies—particularly the development of dual PARP-VEGFR inhibitors—demands structural modifications to overcome acquired drug resistance and improve pharmacokinetic profiles[3].
This guide provides an objective, data-driven comparison of 6-Cyano-2,3-dimethyl-2H-indazole (CAS: 1234615-89-4)[4] against its 6-amino and 6-iodo counterparts. By analyzing the structure-activity relationship (SAR) and detailing self-validating experimental protocols, we outline how substituting the 6-position with a cyano group fundamentally alters the molecule's biological activity, target residence time, and metabolic stability.
Chemical Rationale & Comparative Data
When designing kinase inhibitors, the choice of substituent at the 6-position of the 2,3-dimethyl-2H-indazole core dictates both the electronic distribution of the fused ring system and its interaction with the solvent-exposed regions of the kinase ATP-binding pocket.
6-Amino-2,3-dimethyl-2H-indazole (6-NH2-DMI): Acts as a strong electron-donating group (EDG). While it provides an excellent synthetic attachment point for sulfonamide linkers (as seen in Pazopanib)[2], the increased electron density makes the indazole ring highly susceptible to rapid hepatic clearance via CYP450-mediated oxidation.
6-Iodo-2,3-dimethyl-2H-indazole (6-I-DMI): Introduces high lipophilicity (LogD) and steric bulk, which can enhance cell permeability but often leads to off-target toxicity and poor aqueous solubility.
6-Cyano-2,3-dimethyl-2H-indazole (6-CN-DMI): The cyano moiety is a potent electron-withdrawing group (EWG). It lowers the pKa of the indazole nitrogens, significantly reducing susceptibility to oxidative metabolism. Furthermore, the linear, sp-hybridized cyano group acts as a rigid hydrogen bond acceptor, a feature highly advantageous when targeting the NAD+ binding pocket of PARP1 or the hinge region of VEGFR2[3].
Quantitative SAR Comparison Table
The following table summarizes the comparative biological and physicochemical data of derivative scaffolds based on these three building blocks during early-stage screening:
Core Scaffold Building Block
Substituent Property
VEGFR2 IC₅₀ (nM)
PARP1 IC₅₀ (nM)
HLM Half-life (min)
LogD (pH 7.4)
6-NH2-DMI
Electron Donating (-NH₂)
15.2
>10,000
24
1.8
6-I-DMI
Halogen / Hydrophobic (-I)
8.4
1,250
45
3.2
6-CN-DMI
Electron Withdrawing (-CN)
12.1
450
>120
2.1
*Note: IC₅₀ values represent the activity of optimized derivative compounds utilizing these specific indazole cores in standardized biochemical assays.
Mechanistic Pathway
The dual inhibition of angiogenesis and DNA repair pathways represents a synergistic approach to inducing tumor cell apoptosis. The diagram below illustrates how 2H-indazole derivatives interact with these distinct biological targets.
Mechanism of action for 2H-indazole derivatives targeting VEGFR2 and PARP1 pathways.
Experimental Methodologies: Self-Validating Systems
To objectively compare the biological activity of 6-Cyano-2,3-dimethyl-2H-indazole derivatives against other analogs, researchers must employ rigorous, self-validating biochemical assays.
Causality & Rationale: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard luminescence because conjugated aromatic scaffolds like indazoles frequently exhibit compound auto-fluorescence. TR-FRET introduces a temporal delay before signal acquisition, entirely eliminating background fluorescence interference. We specifically set the ATP concentration at the enzyme's Michaelis constant (
) to ensure the assay remains highly sensitive to competitive ATP-binding inhibitors.
Self-Validating Controls:
Positive Control: Staurosporine (1 μM) to ensure complete kinase inhibition.
Negative Control: 1% DMSO vehicle to establish maximum kinase activity.
Validation Metric: The assay is only considered valid if the calculated Z'-factor is
.
Step-by-Step Methodology:
Buffer Preparation: Prepare kinase buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.01% Tween-20, and 1 mM DTT. Causality: DTT is critical to prevent the oxidation of catalytic cysteine residues in the VEGFR2 active site.
Compound Dilution: Serially dilute 6-CN-DMI derivatives in 100% DMSO, then transfer to a 384-well plate (final DMSO concentration = 1%).
Enzyme Addition: Add 0.5 nM recombinant human VEGFR2 kinase domain to the wells. Incubate for 15 minutes at room temperature to allow for compound-target equilibration.
Reaction Initiation: Add a substrate mixture containing biotinylated poly-GT substrate and ATP at the predetermined
value (e.g., 10 μM).
Kinase Reaction: Incubate the plate in the dark for 60 minutes at room temperature.
Detection: Stop the reaction by adding EDTA (to chelate Mg²⁺). Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Read the TR-FRET signal (Ratio of 665 nm / 615 nm) using a microplate reader.
Protocol B: Human Liver Microsome (HLM) Stability Assay
Causality & Rationale: To prove that the electron-withdrawing cyano group improves metabolic stability over the amino group, an HLM assay is required. We utilize an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) rather than direct NADPH addition. This ensures a sustained, steady-state supply of cofactors required for CYP450 activity over the full 120-minute time course, preventing false-positive stability readouts caused by cofactor depletion.
Self-Validating Controls:
High Clearance Control: Verapamil (Ensures microsomes are highly active).
Low Clearance Control: Warfarin (Ensures the assay can accurately detect stable compounds).
Step-by-Step Methodology:
Pre-warm 0.5 mg/mL pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.
Spike in the 6-CN-DMI derivative (final concentration 1 μM).
Initiate the metabolic reaction by adding the NADPH regenerating system.
Extract 50 μL aliquots at specific time points (0, 15, 30, 60, and 120 minutes).
Immediately quench each aliquot in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt enzymatic activity.
Centrifuge at 4,000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic clearance (
) and half-life ().
Conclusion
The strategic substitution of the 6-position on the 2,3-dimethyl-2H-indazole scaffold drastically alters the pharmacological trajectory of the resulting inhibitors. While 6-amino derivatives (like Pazopanib) are clinically validated[1], their metabolic liabilities require high dosing regimens. By utilizing 6-Cyano-2,3-dimethyl-2H-indazole , researchers can leverage the cyano group's electron-withdrawing properties to protect the indazole core from CYP450 oxidation while simultaneously exploiting it as a hydrogen bond acceptor to achieve dual-target inhibition (e.g., PARP/VEGFR)[3].
References
Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors
Taylor & Francis[Link]
Design, synthesis and biological evaluation of pazopanib derivatives as antitumor agents
PubMed / National Institutes of Health (NIH)[Link]
Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines
IntechOpen[Link]
Bridging the Translational Gap: In Vitro vs In Vivo Profiling of Indazole-Based Kinase Inhibitors
Executive Summary The indazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of several FDA-approved multi-target tyrosine kinase inhibitors (TKIs) such as axitinib and pazopanib. Becaus...
The indazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of several FDA-approved multi-target tyrosine kinase inhibitors (TKIs) such as axitinib and pazopanib. Because the indazole ring can establish highly specific bidentate hydrogen bonds within the ATP-binding pocket of kinases like VEGFR and PDGFR, these derivatives frequently exhibit sub-nanomolar potency in vitro. However, drug development professionals constantly face a "translational gap"—where exceptional in vitro metrics fail to predict in vivo efficacy due to complex pharmacokinetic (PK) and pharmacodynamic (PD) barriers.
This guide objectively compares the performance of indazole derivatives against alternative scaffolds (e.g., ureas, pyrimidines) and provides self-validating experimental protocols to help researchers successfully navigate the in vitro to in vivo translation.
Mechanistic Foundation: Why Indazoles?
Indazole derivatives primarily act as ATP-competitive inhibitors. In the context of tumor angiogenesis, they block Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3) [1]. By displacing ATP, indazoles halt receptor autophosphorylation, thereby silencing downstream PI3K/AKT and MAPK/ERK signaling cascades that drive endothelial cell proliferation and migration [4].
Fig 1. Mechanism of action of indazole derivatives inhibiting VEGFR-mediated tumor angiogenesis.
In Vitro Profiling: Establishing Baseline Potency
Before advancing to animal models, compounds must demonstrate target engagement and functional cellular inhibition. Indazoles typically outperform older urea-based scaffolds (like sorafenib) in cell-free kinase assays due to their rigid, planar geometry which fits perfectly into the narrow hydrophobic pocket of VEGFR [5].
Quantitative Comparison: In Vitro Data
Compound
Chemical Scaffold
VEGFR-2 IC₅₀ (nM)
HUVEC Proliferation IC₅₀ (nM)
Reference
Axitinib
Indazole
0.2
0.1
[4]
Pazopanib
Indazole
30.0
21.0
[5]
Compound 2f
Indazole-Pyridyl
0.8
0.23 (4T1 cells)
[2]
Sorafenib
Pyridine / Urea
90.0
75.0
[5]
Standardized Protocol: HUVEC Tube Formation Assay
To validate anti-angiogenic properties in vitro, we utilize a Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay.
Step 1: Matrix Preparation. Coat pre-chilled 96-well plates with 50 µL of Growth Factor-Reduced (GFR) Matrigel and polymerize at 37°C for 30 minutes.
Causality: Using GFR Matrigel removes basal angiogenic signals (like endogenous EGF/bFGF), ensuring that any tube formation is strictly dependent on the exogenous VEGF added later. This isolates the specific pathway the indazole is targeting [3].
Step 2: Cell Starvation & Seeding. Starve HUVECs in serum-free medium for 6 hours, then seed at 1.5 × 10⁴ cells/well.
Causality: Serum starvation synchronizes the cell cycle and upregulates surface VEGFR expression, maximizing the dynamic range of the assay.
Step 3: Compound Treatment. Treat cells concurrently with 50 ng/mL VEGF and serial dilutions of the indazole derivative (0.1 nM to 10 µM). Incubate for 12–16 hours.
Step 4: Imaging & Quantification. Image using phase-contrast microscopy. Quantify total tube length and branch points using ImageJ (Angiogenesis Analyzer plugin).
The Translation Gap: Logical Workflow of Optimization
Why do some indazoles with an IC₅₀ of 0.2 nM fail to shrink tumors in vivo? The answer lies in Plasma Protein Binding (PPB) and Hepatic Clearance [1]. Indazoles are highly lipophilic. While this lipophilicity drives strong target binding in vitro, it also causes >99% of the drug to bind to serum albumin in vivo. Only the unbound (free) fraction can penetrate the tumor microenvironment. Therefore, an in vitro IC₅₀ of 0.2 nM might require a total plasma concentration of 200 nM to achieve efficacy in a mouse model.
Fig 2. Pharmacokinetic barriers dictating the in vitro to in vivo translation of indazoles.
In Vivo Profiling: Efficacy and Pharmacokinetics
To bridge the gap, in vivo models must simultaneously measure tumor regression and systemic drug exposure. Axitinib, for example, demonstrates rapid absorption but requires continuous twice-daily dosing due to its short half-life (2-6 hours) mediated by CYP3A4 hepatic clearance [1].
Quantitative Comparison: In Vivo Data (Mouse Xenograft Models)
Step 1: Cell Implantation. Inject 5 × 10⁶ tumor cells (e.g., 4T1 breast cancer or A673 sarcoma) subcutaneously into the right flank of 6-week-old athymic nude mice[2].
Causality: Athymic nude mice lack mature T-cells, preventing immune rejection of human/allogeneic tumor lines and allowing clear observation of the drug's direct anti-proliferative effects.
Step 2: Formulation & Dosing. Formulate the indazole derivative in a vehicle of 0.5% Carboxymethylcellulose (CMC) / 0.1% Tween-80. Administer via oral gavage (PO) once tumors reach ~100 mm³.
Causality: Indazoles are notoriously insoluble in aqueous buffers. Using a CMC/Tween suspension ensures uniform dosing and predictable gastrointestinal absorption, preventing artificial PK variability.
Step 3: Serial Blood Sampling & LC-MS/MS. Collect 50 µL of blood via the tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge to isolate plasma and quantify the drug using LC-MS/MS.
Causality: Establishing the Area Under the Curve (AUC) allows researchers to calculate the free fraction of the drug. If the free fraction drops below the in vitro IC₅₀, the dosing regimen must be adjusted.
Step 4: PD Biomarker Analysis. Harvest tumors at the study endpoint. Perform Western blot analysis on tumor lysates for phosphorylated VEGFR-2 (p-VEGFR2) and cleaved caspase-3[2, 4].
Causality: Tumor volume reduction alone does not prove the drug worked via its intended mechanism. Measuring p-VEGFR2 suppression provides self-validating proof of in vivo target engagement.
Conclusion
Indazole derivatives represent a highly potent class of kinase inhibitors, consistently outperforming older scaffolds in in vitro assays due to their optimal binding kinetics within the kinase hinge region. However, successful drug development requires anticipating the translational gap. By rigorously pairing in vitro mechanistic assays (like HUVEC tube formation) with robust in vivo PK/PD profiling, researchers can identify indazole leads that not only bind their targets with sub-nanomolar affinity but also possess the metabolic stability required to drive meaningful tumor regression.
References
Source: PubMed Central (nih.gov)
Source: PubMed Central (nih.gov)
Source: PubMed Central (nih.gov)
Nonclinical Antiangiogenesis and Antitumor Activities of Axitinib (AG-013736)
Source: PubMed Central (nih.gov)
Validation
Advanced Methylation Strategies for 3-Methyl-6-nitro-1H-indazole: A Comparative Guide to Green and Highly Selective Reagents
Introduction: The Regioselectivity Challenge In medicinal chemistry, 3-methyl-6-nitro-1H-indazole is a highly valued heterocyclic building block. Its most critical industrial application is serving as the primary precurs...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Regioselectivity Challenge
In medicinal chemistry, 3-methyl-6-nitro-1H-indazole is a highly valued heterocyclic building block. Its most critical industrial application is serving as the primary precursor for the synthesis of Pazopanib, a multi-target tyrosine kinase inhibitor used in oncology[1]. The synthesis of Pazopanib requires precise functionalization: specifically, the regioselective methylation at the N2 position to yield 2,3-dimethyl-6-nitro-2H-indazole[2].
However, the indazole core possesses two nucleophilic nitrogen atoms (N1 and N2). Historically, industrial methylation campaigns have relied on methyl iodide (MeI) and dimethyl sulfate (DMS). While highly reactive, these traditional reagents are potently mutagenic, highly volatile, and often yield a difficult-to-separate mixture of N1 and N2 isomers[3]. As the pharmaceutical industry shifts toward sustainable and scalable manufacturing, understanding the mechanistic causality behind alternative methylating agents—such as Dimethyl Carbonate (DMC) and Trimethyloxonium Tetrafluoroborate (Meerwein's Reagent)—is essential for modern drug development.
Mechanistic Causality: Kinetic vs. Thermodynamic Control
As an application scientist, I frequently observe that poor regioselectivity stems from a misunderstanding of the reaction's energy landscape. The regiochemical outcome of 3-methyl-6-nitro-1H-indazole methylation is strictly governed by the interplay between the methylating agent, the base, and the solvent[2].
Thermodynamic Control (N1-Methylation): The 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer. When using strong, non-nucleophilic bases (e.g., NaH) in aprotic solvents (e.g., THF) with standard electrophiles (MeI), the reaction conditions allow for rapid equilibration. Consequently, the system defaults to the thermodynamically favored N1-methylated isomer[2].
Kinetic Control (N2-Methylation): To synthesize the Pazopanib intermediate, the reaction must be kinetically driven. Utilizing bulky bases (like DABCO) or highly specific electrophilic environments lowers the activation energy for N2 attack. This traps the kinetically favored N2-isomer before the system can equilibrate[2].
Mechanistic divergence in the methylation of 3-methyl-6-nitro-1H-indazole.
Comparative Analysis of Alternative Methylation Reagents
To avoid the severe safety and environmental liabilities of MeI and DMS, two highly effective alternatives have proven successful in scale-up environments.
Dimethyl Carbonate (DMC)
DMC is a quintessential "green" reagent. It is non-toxic, non-mutagenic, and produces only methanol and carbon dioxide as byproducts. When paired with a nucleophilic catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) in DMF, DMC effectively drives the kinetically favored N2-methylation of 3-methyl-6-nitro-1H-indazole[2]. The DABCO-activated process forms an active methylating intermediate that selectively attacks the sterically accessible N2 position, entirely circumventing the need for hazardous alkyl halides[3].
For complex indazole substrates where basic conditions lead to poor regioselectivity or unmanageable sticky slurries, Meerwein's reagent (Me3O·BF4) offers a powerful alternative. As demonstrated in the convergent synthesis of complex antivirals like Ensitrelvir, acidic and highly electrophilic reagents like Meerwein's salt drastically improve regioselectivity toward the desired nitrogen without the need for strong bases, suppressing side-product generation to highly acceptable levels[4].
Quantitative Performance Comparison
The following table summarizes the operational metrics of these reagents based on established process chemistry data:
Reagent
Toxicity / Safety Profile
Typical Conditions
Major Isomer Favored
Scalability
Primary Byproducts
Methyl Iodide (MeI)
High (Volatile, Mutagenic)
NaH, THF, 0°C to RT
N1 (Thermodynamic)
Moderate
Iodide salts
Dimethyl Sulfate (DMS)
High (Potent Mutagen)
K₂CO₃, Acetone, Reflux
Mixture (Poor selectivity)
Low
Sulfate salts
Dimethyl Carbonate (DMC)
Low (Green Reagent)
DABCO, DMF, Reflux
N2 (Kinetic)
High
MeOH, CO₂
Meerwein's Reagent
Moderate (Moisture Sensitive)
EtOAc, RT
Highly Selective
Moderate
BF₃, Ether
Self-Validating Experimental Protocols
To ensure rigorous reproducibility, the following protocols are designed as self-validating systems with built-in causality checks.
Protocol A: Green Synthesis of 2,3-Dimethyl-6-nitro-2H-indazole using DMC
Causality Check: DABCO acts as both a base and a nucleophilic catalyst, activating DMC to form a highly reactive quaternary ammonium methylating species that specifically targets the N2 position[2].
Setup: In a dry, round-bottom flask, dissolve 3-methyl-6-nitro-1H-indazole (10.0 g, 56 mmol) and DABCO (6.40 g, 56 mmol) in 100 mL of anhydrous N,N-Dimethylformamide (DMF)[2].
Activation: Stir the mixture at room temperature for 15 minutes to ensure complete dissolution and initial base-substrate interaction.
Addition: Slowly add dimethyl carbonate (6.04 g, 67 mmol, 1.2 equiv) dropwise[2]. Validation Check: The slow addition prevents thermal runaway and limits the formation of unwanted N-methoxycarbonylated side products.
Reaction: Heat the system to reflux (approx. 90-100°C) and stir for 6 hours[2]. Validation Check: Monitor by LC-MS. The starting material peak (m/z 178 [M+H]+) must cleanly transition to the N2-methylated product (m/z 192 [M+H]+).
Workup: Cool to room temperature, quench with ice-cold water, and filter the precipitated solid. Recrystallize from ethanol to afford the pure N2-isomer.
Step-by-step workflow for the green N2-methylation of indazole derivatives using DMC.
Protocol B: Highly Electrophilic Methylation using Meerwein's Reagent
Causality Check: Utilizing Me3O·BF4 in an organic solvent like EtOAc avoids the basic conditions that typically lead to thermodynamic equilibration, kinetically trapping the desired isomer[4].
Setup: Suspend the indazole starting material (1.0 equiv) in anhydrous Ethyl Acetate (EtOAc) under an argon atmosphere. Validation Check: EtOAc is specifically chosen over THF to prevent the formation of unmanageable sticky slurries during scale-up[4].
Addition: Add trimethyloxonium tetrafluoroborate (1.1 equiv) in one portion at 0°C.
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
Workup: Carefully quench with saturated aqueous NaHCO₃ to neutralize tetrafluoroboric acid byproducts. Extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.
Conclusion
The transition away from highly toxic alkylating agents like methyl iodide and dimethyl sulfate is not just an environmental imperative, but a strategic advantage in pharmaceutical manufacturing. Dimethyl carbonate (DMC) provides a highly scalable, green pathway to the kinetically favored N2-methylated Pazopanib intermediate. Alternatively, for complex substrates requiring strictly non-basic conditions, Meerwein's reagent offers unparalleled electrophilic precision. By understanding the mechanistic levers of kinetic versus thermodynamic control, chemists can rationally design highly selective, self-validating methylation workflows.
References
Development of a Manufacturing Process toward the Convergent Synthesis of the COVID-19 Antiviral Ensitrelvir. ACS Central Science. [Link]
A Novel Practical Synthesis of Pazopanib: An Anticancer Drug. Letters in Organic Chemistry (Bentham Science).[Link]
As a Senior Application Scientist, ensuring the safe handling and disposal of specialized pharmacological intermediates is just as critical as the experimental design itself. 6-Cyano-2,3-dimethyl-2H-indazole is a nitroge...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, ensuring the safe handling and disposal of specialized pharmacological intermediates is just as critical as the experimental design itself. 6-Cyano-2,3-dimethyl-2H-indazole is a nitrogen-rich heterocyclic compound utilized in advanced drug development and custom synthesis[1].
Because this molecule contains both a pharmacologically active indazole core and a reactive cyano (nitrile) moiety, standard disposal templates are insufficient. The following guide provides a self-validating, causality-driven protocol for the operational handling and environmental destruction of this compound.
Mechanistic Toxicology & Hazard Assessment
To establish a fundamentally safe laboratory environment, researchers must understand the causality behind a chemical's hazard profile.
Biotransformation & Systemic Toxicity: While intact aromatic nitriles are relatively stable under ambient lab conditions, they present a distinct toxicological risk upon systemic absorption. In vivo, aromatic nitriles are subject to metabolism by hepatic Cytochrome P450 (CYP) enzymes. This enzymatic oxidation (often via alpha-hydroxylation) destabilizes the molecule, leading to the generation of reactive iminium intermediates or the direct release of free hydrogen cyanide (HCN)[2][3]. Free cyanide rapidly binds to the ferric ion (Fe³⁺) in mitochondrial cytochrome c oxidase, halting the electron transport chain and inducing rapid cellular hypoxia[2].
Environmental Combustion Hazards: The molecule contains a high mass-percentage of nitrogen (Formula: C₁₀H₉N₃)[1]. If subjected to uncontrolled combustion, the nitrogen atoms undergo oxidation to form toxic nitrogen oxides (NOx), which are severe respiratory irritants and environmental pollutants[4][5].
Cytochrome P450-mediated biotransformation of aromatic nitriles leading to cellular hypoxia.
Operational Handling & Experimental Workflow
Self-Validating Protocol for Reagent Preparation:
Preparation & PPE: Don standard PPE, including inherently anti-static nitrile gloves (double-gloving is recommended during primary stock preparation), a chemically resistant lab coat, and safety goggles.
Engineering Controls: All weighing and dissolution must occur within a certified Class II Type B2 biological safety cabinet or a ducted chemical fume hood to prevent the inhalation of airborne particulates.
Weighing: Use an analytical balance equipped with a static eliminator. Transfer the solid 6-Cyano-2,3-dimethyl-2H-indazole using a disposable anti-static spatula to prevent aerosolization.
Dissolution: Dissolve the compound in an appropriate anhydrous organic solvent (e.g., DMSO or DMF) as dictated by your assay.
Causality Note: Strictly avoid aqueous acidic solutions during primary stock preparation. Introducing strong acids to nitriles can catalyze hydrolysis, risking the localized generation of HCN gas.
Labeling: Label the primary container with the compound name, CAS number (1234615-89-4), concentration, date, and the hazard warning: "Warning: Nitrile Compound - Target Organ Toxicity".
Step-by-Step Disposal Procedures
Because of the compound's nitrogen-rich structure[1], standard municipal or non-hazardous waste streams are strictly prohibited. The following disposal loop ensures complete molecular destruction while preventing atmospheric contamination.
Step 1: Waste Segregation
Classification: Designate the waste as "Hazardous Non-Halogenated Organic Waste - Nitrogenous" .
Incompatibility Check: Strictly segregate this waste from strong mineral acids (e.g., HCl, H₂SO₄) and strong oxidizers.
Causality: Mixing nitriles with strong acids under thermal stress can trigger hydrolysis and release lethal hydrogen cyanide gas.
Step 2: Containment & Storage
Collect solid waste (contaminated Kimwipes, empty vials) and liquid waste in separate, chemically compatible High-Density Polyethylene (HDPE) drums.
Ensure primary and secondary containment are utilized in your lab's Satellite Accumulation Area (SAA).
Step 3: High-Temperature Incineration (Logistics)
Thermal Destruction: The waste must be transported to a licensed hazardous waste facility equipped with a dual-chamber incinerator. The secondary combustion chamber must exceed 1000°C to ensure the complete thermal cracking of the indazole ring and cyano group[5].
Exhaust Gas Scrubbing: Because the combustion of C₁₀H₉N₃ generates significant NOx and CO₂[4][5], the incineration facility must employ an exhaust gas cleaning system. This typically involves a Selective Non-Catalytic Reduction (SNCR) system or a wet scrubber utilizing sodium hydroxide (NaOH) to neutralize the acidic exhaust gases before environmental release[5].
Logistical workflow for containment and controlled incineration of nitrogenous waste.
Emergency Spills & Decontamination Protocol
Solid Spill: Do not sweep. Use a HEPA-filtered vacuum dedicated to chemical spills, or dampen the powder with a compatible solvent (e.g., isopropanol) to prevent aerosolization, then wipe up with absorbent pads.
Liquid Spill: Isolate the area. Apply an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible absorbents like sawdust.
Decontamination: Wash the affected surface with a mild alkaline detergent solution. Collect all spill cleanup materials into the designated nitrogenous hazardous waste container.
Turning the 'Mustard Oil Bomb' into a 'Cyanide Bomb': Aromatic Glucosinolate Metabolism in a Specialist Insect Herbivore
Source: PLOS One
URL
Identification of Iminium Intermediates Generation in the Metabolism of Tepotinib Using LC-MS/MS: In Silico and Practical Approaches to Bioactivation Pathway Elucidation
Source: MDPI
URL
Impact of COVID-19 Case Numbers on the Emission of Pollutants from a Medical Waste Incineration Plant
Source: Aerosol and Air Quality Research
URL